3-Amino-4-nitropyridine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-nitropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIUYRNIWXQXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343048 | |
| Record name | 3-Amino-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-02-7 | |
| Record name | 3-Amino-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine
Introduction
3-Amino-4-nitropyridine is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure, featuring both an amino and a nitro group on a pyridine ring, provides versatile reactivity for further chemical modifications. This guide presents a detailed protocol for the synthesis of this compound from 4-aminopyridine, tailored for researchers, scientists, and professionals in drug development. The methodology is based on established chemical literature, providing a reproducible and efficient process.
Synthesis Pathway
The synthesis of this compound from 4-aminopyridine is achieved through an electrophilic aromatic substitution reaction, specifically a nitration. The amino group in the 4-position is an activating group, directing the incoming nitro group to the 3-position. The reaction is typically carried out in a strong acidic medium, such as concentrated sulfuric acid, with a nitrating agent like fuming nitric acid.
Caption: Chemical scheme for the nitration of 4-aminopyridine.
Experimental Protocol
The following protocol details the synthesis of this compound from 4-aminopyridine.[1]
Materials and Reagents:
-
4-Aminopyridine (pyridin-4-amine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ammonia solution (for neutralization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under an ice bath to maintain a low temperature.
-
Nitration: While keeping the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise to the solution.
-
Reaction Progression: After the addition of nitric acid is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Heating: Allow the reaction mixture to warm to room temperature, and then heat it at 90°C for 3 hours.
-
Cooling: After heating, let the mixture stir at room temperature overnight to ensure the reaction goes to completion.
-
Work-up: Slowly pour the reaction mixture into ice water. Neutralize the solution to a pH of 7 with an ammonia solution. A yellow precipitate will form.
-
Isolation: Collect the yellow precipitate by filtration.
-
Purification: Wash the collected solid with water and dry it under reduced pressure to obtain this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 5.0 | 50.0 |
| This compound | C₅H₅N₃O₂ | 139.11[2] | 5.1 | 36.7 |
| Property | Value |
| Yield | 70%[1] |
| Appearance | Yellow solid[1] |
| Melting Point | 203-207 °C |
| Mass Spectrometry (M+H)⁺ | m/z: 140.04[1] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
3-Amino-4-nitropyridine chemical properties and structure
An In-depth Technical Guide to 3-Amino-4-nitropyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data into structured tables, outlines experimental protocols, and provides visual diagrams to illustrate its structure and synthesis workflow. This compound is a substituted pyridine derivative with applications as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutically active compounds.
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound. The structure consists of a pyridine ring substituted with an amino group (-NH₂) at the 3-position and a nitro group (-NO₂) at the 4-position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-nitropyridin-3-amine[1] |
| CAS Number | 13505-02-7[1] |
| Molecular Formula | C₅H₅N₃O₂[1] |
| SMILES | C1=CN=C(C=C1N)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2[1] |
| InChIKey | SXIUYRNIWXQXEA-UHFFFAOYSA-N |
Note: Some chemical suppliers and databases may use the isomeric name 4-Amino-3-nitropyridine (CAS 1681-37-4) which has the amino and nitro groups at the 4 and 3 positions, respectively. Careful verification of the specific isomer is crucial for experimental work.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Yellow powder/solid | [2] |
| Melting Point | 205 °C | [3] |
| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; less soluble in water.[4][5] | |
| pKa | Data not readily available | |
| LogP | 0.6 | [1] |
Synthesis and Experimental Protocols
This compound and its isomers are typically synthesized through the nitration of an aminopyridine precursor. The following is a representative experimental protocol for the synthesis of the related isomer, 4-Amino-3-nitropyridine, which illustrates the general methodology.
Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine[6]
Materials:
-
Pyridin-4-amine (5.0 g, 50.0 mmol)
-
Concentrated sulfuric acid (20 mL)
-
Fuming nitric acid (2.5 mL)
-
Ice
-
Ammonia solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve pyridin-4-amine (5.0 g) in concentrated sulfuric acid (20 mL) in a round-bottom flask, maintaining the temperature with an ice bath.
-
Slowly add fuming nitric acid (2.5 mL) dropwise to the solution, ensuring the reaction temperature remains between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Allow the mixture to warm to room temperature, then heat it to 90°C for 3 hours.
-
Cool the reaction mixture to room temperature and stir overnight.
-
Slowly pour the reaction mixture into ice water.
-
Neutralize the solution by adjusting the pH to 7 with ammonia.
-
Collect the resulting yellow precipitate by filtration.
-
Dry the precipitate under reduced pressure to yield 4-amino-3-nitropyridine.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Analysis: The identity and purity of the synthesized compound can be confirmed using various analytical techniques, including:
-
Mass Spectrometry: To confirm the molecular weight.[6]
-
FTIR and FT-Raman Spectroscopy: To identify characteristic functional groups.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[7]
Spectroscopic and Reactivity Profile
Spectroscopic Characterization: Detailed spectroscopic studies of 4-amino-3-nitropyridine have been performed.[7] Fourier Transform Infrared (FTIR) and FT-Raman spectra have been recorded and analyzed, with vibrational assignments supported by density functional theory (DFT) calculations.[7] ¹H and ¹³C NMR chemical shifts have also been calculated to aid in structural confirmation.[7]
Reactivity: this compound is a valuable intermediate in organic synthesis.[4][5] The amino group can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be reduced to an amino group, providing a pathway to diamino-pyridines. The pyridine ring itself can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing nitro group.
Safety and Handling
This compound is a chemical that requires careful handling. The following safety precautions should be observed.
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Causes skin and serious eye irritation.[8]
-
May cause respiratory irritation.[8]
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
Wash skin thoroughly after handling.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
If swallowed, call a POISON CENTER or doctor.[2]
-
If on skin, wash with plenty of soap and water.[2]
-
If in eyes, rinse cautiously with water for several minutes.[2]
-
Store in a well-ventilated place and keep the container tightly closed.[2]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Visualizations
The following diagrams illustrate the chemical structure and a general synthesis workflow for a related isomer.
Caption: Chemical structure of this compound.
Caption: Synthesis workflow for 4-Amino-3-nitropyridine.
References
- 1. This compound | C5H5N3O2 | CID 586943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sdfine.com [sdfine.com]
- 3. 4-Amino-3-nitropyridine | 1681-37-4 | FA03573 | Biosynth [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. 4-Amino-3-Nitropyridine Supplier & Manufacturer in China | CAS 4264-16-8 | Properties, Uses, Safety Data [pipzine-chem.com]
- 6. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
Technical Guide: 3-Amino-4-nitropyridine (CAS: 13505-02-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-nitropyridine, with the CAS registry number 13505-02-7, is a distinct isomer of the aminonitropyridine family.[1][2][3][4] While its counterpart, 4-amino-3-nitropyridine, is more extensively documented, this compound serves as a valuable chemical intermediate and building block in various organic synthesis endeavors, particularly within medicinal chemistry and materials science.[5] The strategic placement of the amino and nitro groups on the pyridine ring imparts unique reactivity and potential for derivatization, making it a compound of interest for the synthesis of novel heterocyclic structures. This guide provides a consolidated overview of the available technical data for this compound.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. These properties are primarily computed and sourced from comprehensive chemical databases.
| Property | Value | Source |
| CAS Number | 13505-02-7 | [1][2][3][4] |
| Molecular Formula | C₅H₅N₃O₂ | [1][2][3] |
| Molecular Weight | 139.11 g/mol | [1][2] |
| IUPAC Name | 4-nitropyridin-3-amine | [1] |
| Boiling Point (Predicted) | 358.2 °C at 760 mmHg | [2] |
| LogP (Predicted) | 0.6 | [1] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bonds | 1 | [6] |
| Topological Polar Surface Area | 84.7 Ų | [1] |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound (CAS 13505-02-7) are not extensively reported in publicly available literature. Much of the available information pertains to its isomer, 4-amino-3-nitropyridine. However, a plausible synthetic route for 3-nitro-4-aminopyridine involves the reaction of 4-ethoxy-3-nitropyridine hydrochloride with ammonium acetate.
Experimental Protocol: Synthesis of 3-nitro-4-aminopyridine[7]
Materials:
-
4-ethoxy-3-nitropyridine hydrochloride
-
Ammonium acetate
-
Absolute ethanol
Procedure:
-
A 50 ml 3-neck round bottom flask is equipped with a condenser, thermometer, and mechanical stirrer.
-
The flask is charged with 3.0 g (14.66 mmol) of 4-ethoxy-3-nitropyridine hydrochloride, 6.1 g (79.9 mmol) of ammonium acetate, and 6.7 ml of absolute ethanol.[7]
-
The reaction mixture is heated to reflux and maintained for approximately 24 hours.[7]
-
After 24 hours, the mixture is cooled to approximately 4°C.[7]
-
The pH of the solution is adjusted to 8.0 using a suitable base.[7]
-
The precipitated solid is collected by filtration.[7]
-
The product is washed with chilled ethanol and dried under vacuum at 50°C.[7]
Outcome: This procedure affords 3-nitro-4-aminopyridine, with its identity verifiable by NMR comparison to an authentic sample.[7]
Applications in Drug Discovery and Development
As a functionalized pyridine derivative, this compound holds potential as a key intermediate in the synthesis of more complex, biologically active molecules.[5] The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the nitro group can be reduced to an amino group, opening up further avenues for derivatization.
While specific drug candidates originating directly from this compound are not prominently featured in the literature, the broader class of nitropyridines is recognized for its role in the development of compounds with a range of biological activities, including antimicrobial and anticancer properties.[8][9] The general workflow for utilizing such a scaffold in drug discovery is outlined below.
Caption: Workflow for Drug Discovery from a Pyridine Scaffold.
Spectral Data
Publicly available, detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and HPLC for this compound (CAS 13505-02-7) is limited. However, mass spectrometry data is available.
| Data Type | Details | Source |
| GC-MS | NIST Number: 142048, Molecular Weight: 139 | [1] |
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
This safety information is based on the GHS classifications provided by commercial suppliers and may not be exhaustive.[2]
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of novel compounds in medicinal chemistry and material science. While detailed experimental and biological data for this specific isomer are not as abundant as for its 4-amino-3-nitro counterpart, its chemical structure suggests a versatile reactivity profile. Further research into the synthesis and biological evaluation of derivatives of this compound could unveil new therapeutic agents or functional materials. Researchers are advised to consult commercial supplier documentation for specific purity and analytical data.
References
- 1. This compound | C5H5N3O2 | CID 586943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13505-02-7 | this compound - Synblock [synblock.com]
- 3. synchem.de [synchem.de]
- 4. 4-NITROPYRIDIN-3-AMINE | CAS 13505-02-7 [matrix-fine-chemicals.com]
- 5. 4-Amino-3-Nitropyridine Supplier & Manufacturer in China | CAS 4264-16-8 | Properties, Uses, Safety Data [pipzine-chem.com]
- 6. chemscene.com [chemscene.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
Spectroscopic Profile of 3-Amino-4-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Amino-4-nitropyridine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document covers mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, offering both data and the experimental context for its acquisition.
Mass Spectrometry
Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Ionization Method | Electron Ionization (EI) | |
| Major Fragments (m/z) | ||
| Most Abundant | 139 | [1] |
| Second Most Abundant | 66 | [1] |
| Third Most Abundant | 93 | [1] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A sample of this compound is introduced into the ion source of the mass spectrometer, typically after separation by gas chromatography (GC-MS). Within the ion source, the sample is bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺). The high energy of this process can cause the molecular ion to fragment into smaller, characteristic ions. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.[2][3][4]
Infrared (IR) Spectroscopy
Due to a lack of available experimental data for this compound, this section outlines the expected characteristic absorption bands based on its functional groups. For comparison, the experimental data for the isomer, 4-Amino-3-nitropyridine, is provided.
Table 2: Expected and Comparative IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | 4-Amino-3-nitropyridine (Experimental) |
| N-H Stretch (Amino) | 3500-3300 | Not specified |
| C-H Stretch (Aromatic) | 3100-3000 | Not specified |
| N-O Stretch (Nitro, Asymmetric) | 1550-1500 | Not specified |
| N-O Stretch (Nitro, Symmetric) | 1350-1300 | Not specified |
| C=C and C=N Stretch (Aromatic Ring) | 1600-1450 | Not specified |
Note: The experimental IR spectrum for 4-Amino-3-nitropyridine is available but individual peak assignments are not detailed in the source material. The spectrum was obtained using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique.[5]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples like this compound, the KBr pellet method is a common technique. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to infrared radiation. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet. This pellet is placed in the sample holder of an FTIR spectrometer. The instrument passes a beam of infrared light through the sample and a detector measures the amount of light that is transmitted at each wavelength. The resulting spectrum shows the wavelengths at which the sample absorbs infrared radiation, corresponding to the vibrational frequencies of its chemical bonds.[6] An alternative method for solid samples is Attenuated Total Reflectance (ATR), where the sample is placed in direct contact with a high-refractive-index crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.5 | Singlet |
| H-5 | ~7.5 | Doublet |
| H-6 | ~8.2 | Doublet |
| -NH₂ | Variable | Broad Singlet |
Disclaimer: This is a predicted spectrum and experimental values may vary.
Table 4: Experimental ¹H NMR Data for 4-Amino-3-nitropyridine
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 9.0 | Singlet |
| H-5 | Not specified | Doublet |
| H-6 | 8.2 | Doublet |
Source: Chegg.com. Note: Full assignment and coupling constants were not provided.[7]
Table 5: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 |
| C-3 | ~130 |
| C-4 | ~145 |
| C-5 | ~120 |
| C-6 | ~140 |
Disclaimer: This is a predicted spectrum based on computational models from sources like NMRDB.org and may differ from experimental results.[8]
Table 6: Experimental ¹³C NMR Data for 4-Amino-3-nitropyridine
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | 150 |
| C-3 | 124 |
| C-4 | 136 |
Source: Testbook.com. Note: Full assignment for all carbons was not provided.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A small quantity of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a thin glass tube and inserted into the NMR spectrometer. The sample is subjected to a strong, uniform magnetic field. Radiofrequency pulses are applied to the sample, which excite the ¹H or ¹³C nuclei. As the nuclei relax back to their ground state, they emit radiofrequency signals that are detected by the instrument. The frequency of these signals (chemical shift) is dependent on the local electronic environment of each nucleus, providing information about the molecular structure. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | C5H5N3O2 | CID 586943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 7. Solved H NMR of 4-amino-3-nitropyridine H NMR of 3,4- | Chegg.com [chegg.com]
- 8. Visualizer loader [nmrdb.org]
An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-Amino-4-nitropyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, reactivity profile, and stability characteristics to support research and development activities.
Physicochemical Properties
This compound is a solid, yellow crystalline powder. Due to the limited availability of specific experimental data for this compound, properties of its close isomer, 4-Amino-3-nitropyridine, are also included for comparative purposes.
| Property | This compound | 4-Amino-3-nitropyridine |
| Molecular Formula | C₅H₅N₃O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol | 139.11 g/mol |
| Melting Point | Not explicitly available | 203-207 °C |
| Appearance | - | Yellow crystalline powder |
| Solubility | Not explicitly available | Insoluble in water |
| CAS Number | 13505-02-7 | 1681-37-4 |
Stability Profile
Thermal Stability of Related Compounds:
-
1-(4-amino-3,5-dinitropyridin-2-yl) guanidine: DSC analysis of this compound shows a significant exothermic decomposition peak, indicating the energetic nature of polysubstituted aminonitropyridines[1].
-
2-amino-5-nitropyridine pentaborate: Thermal analysis of this salt shows a multi-step degradation process, with the initial decomposition attributed to the loss of the aminonitropyridine moiety[2].
Storage and Handling:
Based on safety data sheets for related compounds, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. It is important to prevent exposure to high temperatures and ignition sources.
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring. This substitution pattern makes the molecule susceptible to a variety of chemical transformations.
Nucleophilic Aromatic Substitution
The nitro group strongly activates the pyridine ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. In this compound, the C2 and C6 positions are susceptible to nucleophilic attack. The amino group can also influence the regioselectivity of these reactions.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This reaction is a common strategy to introduce a second amino group, leading to diaminopyridine derivatives which are valuable building blocks in medicinal chemistry. For instance, 4-amino-3-nitropyridine can be reduced to 3,4-diaminopyridine[3].
Reactions of the Amino Group
The amino group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.
Experimental Protocols
Protocol for Thermal Stability Analysis (TGA/DSC)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
TGA Analysis:
-
Place the sample in the TGA instrument.
-
Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
Record the weight loss as a function of temperature.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample from ambient temperature to its decomposition temperature (as determined by TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify melting points and decomposition exotherms.
-
Protocol for a Representative Nucleophilic Aromatic Substitution Reaction
Objective: To assess the reactivity of this compound with a common nucleophile.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1 mmol of this compound in a suitable solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add 1.2 mmol of a nucleophile (e.g., sodium methoxide or piperidine) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Characterization: Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method to assess the stability of this compound under various stress conditions.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
-
Stress Testing:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to various stress conditions: acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), and thermal (e.g., 80 °C).
-
Analyze the stressed samples at different time points using the developed HPLC method.
-
-
Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. A similar validated HPLC method has been developed for 3,4-diaminopyridine[4].
Visualizations
References
An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermodynamic and physicochemical properties of 3-Amino-4-nitropyridine (CAS No: 13505-02-7). Due to the limited availability of direct experimental thermodynamic data for this specific isomer, this document outlines the established experimental and computational methodologies for determining these crucial parameters. For comparative purposes, available data for the closely related isomer, 4-Amino-3-nitropyridine, is also presented. The guide details standard analytical protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explores computational approaches for property prediction. Furthermore, it illustrates the potential role of this compound as a synthetic intermediate in the development of novel bioactive molecules.
Introduction and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino and a nitro group. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as versatile precursors for the synthesis of more complex molecules. The nitro group acts as a strong electron-withdrawing group and can be readily reduced to an amino group, while the amino group provides a site for various coupling reactions.[1] These characteristics make aminonitropyridines valuable building blocks in drug discovery.
A notable challenge in the study of this compound is the frequent confusion with its isomer, 4-Amino-3-nitropyridine (CAS: 1681-37-4), for which significantly more experimental data is available in the literature. This guide focuses specifically on this compound and provides the methodologies to characterize it.
Data Presentation: Physicochemical Properties
The following tables summarize the available computed physicochemical properties for this compound and the experimental properties of its isomer, 4-Amino-3-nitropyridine, for reference.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 13505-02-7 | PubChem[2] |
| Molecular Formula | C₅H₅N₃O₂ | PubChem[2] |
| Molecular Weight | 139.11 g/mol | PubChem[2] |
| IUPAC Name | 4-nitropyridin-3-amine | PubChem[2] |
| Topological Polar Surface Area | 84.7 Ų | PubChem[2] |
| XLogP3 | 0.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
Table 2: Experimental Properties of Isomer 4-Amino-3-nitropyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1681-37-4 | ChemicalBook, Sigma-Aldrich[3][4] |
| Appearance | Yellow to dark yellow solid/powder | Thermo Scientific[5] |
| Melting Point | 203-207 °C | Sigma-Aldrich[4] |
| Solubility | Insoluble in water | ChemicalBook[6] |
Thermodynamic Properties
Table 3: Core Thermodynamic Properties of this compound
| Property | Value | Method of Determination |
|---|---|---|
| Standard Molar Enthalpy of Formation (ΔHf°) | Data not available | Recommended: Combustion Calorimetry or Computational (Sec. 3 & 4) |
| Standard Molar Gibbs Free Energy of Formation (ΔGf°) | Data not available | Recommended: Derived from ΔHf° and S° (Sec. 3 & 4) |
| Molar Heat Capacity (Cp) | Data not available | Recommended: Differential Scanning Calorimetry (DSC) (Sec. 3.1) |
| Melting Point (Tm) | Data not available | Recommended: Differential Scanning Calorimetry (DSC) (Sec. 3.1) |
| Decomposition Temperature (Td) | Data not available | Recommended: Thermogravimetric Analysis (TGA) (Sec. 3.2) |
Experimental Protocols for Thermodynamic Characterization
The following sections describe standard protocols for determining the key thermodynamic properties of solid organic compounds like this compound.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[7] It is the primary method for determining melting point, enthalpy of fusion, and heat capacity.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. A typical program for an organic compound involves heating at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).[8]
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is ramped.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is essential for determining the thermal stability and decomposition profile of a compound, which is particularly important for energetic materials like nitroaromatics.
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) is placed in an open, inert crucible (e.g., alumina or platinum).[12]
-
Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace. The analysis is typically run under a controlled atmosphere (e.g., inert nitrogen or reactive air) at a constant flow rate (e.g., 60 mL/min).[13]
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C). The instrument continuously records the sample's mass.
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.
-
Thermal Stability: The temperature at which significant mass loss begins indicates the limit of the compound's thermal stability.
-
Decomposition Profile: The number of steps in the TGA curve and the corresponding DTG peaks reveal the stages of decomposition.
-
Computational Approaches to Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used method for this purpose.[14]
Methodology:
-
Structure Optimization: The 3D molecular structure of this compound is first optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm it is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is often calculated using an isodesmic reaction scheme. This involves creating a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. This method minimizes errors in the calculation by leveraging known experimental enthalpies of formation for the other molecules in the reaction.[15]
-
Derivation of Other Properties: From the calculated frequencies and energies, other thermodynamic properties like heat capacity, entropy, and Gibbs free energy can be derived using statistical mechanics principles.[16]
Synthesis and Potential Applications
Aminonitropyridines are valuable intermediates in organic synthesis. For instance, the nitro group can be reduced to a second amino group, creating a diamine that can be used to form new heterocyclic rings. Alternatively, the existing amino group can be modified or used as a directing group. A plausible synthetic application involves using this compound as a precursor for creating substituted pyridine derivatives for use in drug discovery or as radiolabeled tracers for PET imaging.[1][17]
A representative synthetic pathway could involve the reduction of the nitro group followed by functionalization of one or both amino groups to build more complex molecular scaffolds.
Conclusion
While direct experimental thermodynamic data for this compound is currently lacking in the public domain, this guide provides a robust framework for its determination. The outlined experimental protocols for DSC and TGA, combined with powerful computational DFT methods, offer reliable pathways for characterizing its melting point, thermal stability, heat capacity, and enthalpies of formation and fusion. Such data is indispensable for ensuring the safe and efficient use of this versatile chemical intermediate in research and development, particularly within the pharmaceutical and materials science sectors. It is strongly recommended that any laboratory work on this compound begins with a thorough thermal analysis to establish its safety and stability profile.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C5H5N3O2 | CID 586943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Amino-3-nitropyridine 97 1681-37-4 [sigmaaldrich.com]
- 5. 4-Amino-3-nitropyridine, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 4-Amino-3-nitropyridine | 1681-37-4 [chemicalbook.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. s4science.at [s4science.at]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. epfl.ch [epfl.ch]
- 13. Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related Two-Dimensional Materials (GR2Ms) [mdpi.com]
- 14. Thermodynamic properties of three-ring aza-aromatics: 1. Experimental results for phenazine and acridine, and mutual validation of experiments and computational methods | NIST [nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available qualitative solubility information for this compound and outlines a general experimental protocol for quantitative solubility determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 139.11 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to orange crystalline powder | --INVALID-LINK-- |
| Melting Point | 203-207 °C | --INVALID-LINK-- |
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Insoluble/Limited Solubility | --INVALID-LINK--, --INVALID-LINK-- |
| Ethanol | Soluble | --INVALID-LINK-- |
| Dichloromethane | Soluble | --INVALID-LINK-- |
This qualitative data indicates a general trend of higher solubility in organic solvents compared to aqueous media, which is expected for a molecule with both polar (amino, nitro groups) and non-polar (pyridine ring) characteristics.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and actionable solubility data, a standardized experimental protocol is required. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique for determining the solubility of solid compounds in liquid solvents.
Isothermal Shake-Flask Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.
-
Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed evaporation dish.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound to evaporate the solvent completely.
-
Mass Determination: Once the solvent has been fully evaporated, cool the dish in a desiccator and weigh it on an analytical balance. The difference between the final and initial mass of the dish corresponds to the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility can then be calculated in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide provides a framework for its systematic determination. The outlined experimental protocol, based on the isothermal shake-flask method and gravimetric analysis, offers a reliable approach for researchers and drug development professionals to generate the necessary data for their specific applications. Accurate solubility data is indispensable for the efficient design and development of processes involving this important pharmaceutical intermediate.
An In-Depth Technical Guide on the Historical and Early Research of 3-Amino-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical and early research on 3-Amino-4-nitropyridine, a key heterocyclic compound. The document focuses on its initial synthesis, chemical characterization, and early investigations into its properties, drawing from foundational literature in organic chemistry.
Core Concepts and Early Synthesis
The initial synthesis of this compound is rooted in the broader exploration of pyridine chemistry in the early 20th century. Early methods for the preparation of aminonitropyridines were foundational for the development of more complex heterocyclic compounds.
One of the key early approaches to synthesizing related compounds, specifically the regioisomer 4-Amino-3-nitropyridine, involved the reduction of a nitropyridine derivative. A notable early work in this area was conducted by Bremer in 1934, which detailed the reduction of 4-amino-3-nitropyridine. While this work does not directly describe the synthesis of this compound, the methodologies employed were influential in the field of pyridine chemistry.
A common and historically significant method for the preparation of aminopyridines is the reduction of the corresponding nitropyridine. For instance, 3-aminopyridine can be synthesized by the reduction of 3-nitropyridine using reagents like zinc and hydrochloric acid. This foundational reaction highlights a general pathway that was available to early researchers for the synthesis of various aminopyridine isomers.
Modern synthetic procedures for the related isomer, 4-Amino-3-nitropyridine, include the nitration of 4-aminopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid. Another method involves the reaction of 4-ethoxy-3-nitropyridine with ammonium acetate.[1] While these are contemporary methods, they are based on classical organic reactions that were being explored and refined during the early period of research into pyridine derivatives.
Experimental Protocols from Early Literature
Detailed experimental protocols from the early 20th century are often found in German chemical literature. The following represents a generalized workflow for the synthesis of an aminonitropyridine based on the methodologies of the era.
Generalized Early Synthetic Workflow
References
Methodological & Application
3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Amino-4-nitropyridine is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse range of pharmaceutical compounds. Its unique electronic and structural features, arising from the presence of both an amino and a nitro group on the pyridine ring, facilitate a variety of chemical transformations, enabling the construction of complex heterocyclic systems with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising therapeutic agents, including kinase inhibitors and other targeted therapies.
Introduction
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The introduction of nitro and amino functionalities, as seen in this compound, further enhances its utility as a synthetic intermediate. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the amino group provides a handle for further derivatization, such as amide bond formation or cyclization reactions. This dual reactivity makes this compound an attractive starting material for the development of novel therapeutics targeting a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.
Applications in Pharmaceutical Synthesis
This compound and its derivatives have been successfully employed as precursors for the synthesis of several classes of biologically active molecules. Key applications include the development of:
-
Janus Kinase (JAK) Inhibitors: These compounds are crucial in treating autoimmune diseases and myeloproliferative neoplasms by modulating the JAK-STAT signaling pathway.
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: Targeting GSK-3 is a promising strategy for the treatment of neurodegenerative diseases like Alzheimer's, as well as bipolar disorder and diabetes.
-
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: These agents have potential as anticancer therapies, particularly in combination with radiation or chemotherapy, by disrupting the DNA damage response in cancer cells.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 4-aminopyridine.
Materials:
-
4-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ammonia solution (NH₄OH)
-
Ice
-
Round bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Under ice-bath conditions, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) in a round bottom flask with stirring.
-
Maintain the reaction temperature between 0-10 °C and slowly add fuming nitric acid (2.5 mL) dropwise using a dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 3 hours.
-
After cooling, continue stirring the mixture at room temperature overnight.
-
Slowly pour the reaction mixture into ice water.
-
Adjust the pH of the solution to 7 with ammonia solution, which will cause a precipitate to form.
-
Collect the precipitate by filtration and dry it under reduced pressure to yield this compound as a yellow solid.[1]
Expected Yield: Approximately 70%.[1]
Protocol 2: Synthesis of a JAK2 Inhibitor Intermediate from a Nitropyridine Precursor
This protocol outlines a general procedure for the synthesis of a Janus Kinase 2 (JAK2) inhibitor, illustrating the utility of nitropyridine derivatives. While not starting directly from this compound, it demonstrates the key transformations involved.
Materials:
-
2-Amino-5-methylpyridine (as a precursor to the nitropyridine)
-
Reagents for nitration, oxidation, and amidation (e.g., N,N'-dicyclohexylcarbodiimide - DCC)
-
Secondary amines
-
Aromatic amines
-
Appropriate solvents
Procedure:
-
Synthesize 2-chloro-5-methyl-3-nitropyridine from 2-amino-5-methylpyridine through a series of established reactions including diazotization, chlorination, and nitration.
-
Oxidize the methyl group of 2-chloro-5-methyl-3-nitropyridine to a carboxylic acid.
-
Perform a nucleophilic substitution of the chlorine atom with various secondary amines.
-
Couple the resulting carboxylic acids with aromatic amines in the presence of a coupling agent like DCC to afford the target JAK2 inhibitors.
Quantitative Data for JAK2 Inhibitors:
| Compound ID | Target | IC50 (µM) | Reference |
| Derivative 1 | JAK2 | 8.5 | [2] |
| Derivative 2 | JAK2 | 12.2 | [2] |
Protocol 3: Synthesis of a DNA-PK Inhibitor (AZD7648) Precursor
This protocol describes the initial steps in the synthesis of the highly selective DNA-dependent protein kinase inhibitor, AZD7648, starting from a commercially available aminonitropyridine derivative.
Materials:
-
2-Amino-4-methyl-5-nitropyridine
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydroxylamine
-
Palladium on carbon (Pd/C)
-
Ammonium formate
-
Appropriate solvents
Procedure:
-
React 2-amino-4-methyl-5-nitropyridine with DMF-DMA.
-
Treat the resulting intermediate with hydroxylamine to form a hydroxyimine derivative.
-
Cyclize the hydroxyimine derivative to form a triazolo[1,5-a]pyridine intermediate.
-
Reduce the nitro group to an amino group using a reducing agent such as ammonium formate and Pd/C. This amine is a key intermediate for the subsequent coupling reaction to form AZD7648.
Quantitative Data for AZD7648 Synthesis:
| Step | Product | Yield (%) | Reference |
| Buchwald–Hartwig coupling | AZD7648 | 60 |
Signaling Pathway Diagrams
The pharmaceutical compounds derived from this compound exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate these pathways and the points of intervention by the synthesized inhibitors.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: Wnt/β-catenin Signaling and GSK-3 Inhibition.
Caption: DNA Damage Response and DNA-PK Inhibition.
Conclusion
This compound stands out as a highly valuable and versatile precursor in the synthesis of pharmaceutically relevant compounds. Its inherent reactivity allows for the efficient construction of diverse molecular architectures that can be tailored to interact with specific biological targets. The protocols and data presented herein underscore the significance of this compound in the ongoing quest for novel and effective therapies for a multitude of human diseases. Researchers in the field of drug discovery are encouraged to explore the full potential of this remarkable scaffold.
References
Application Notes and Protocols for the Functionalization of 3-Amino-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for the chemical modification of 3-Amino-4-nitropyridine. This compound serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The following sections detail key functionalization reactions, including the reduction of the nitro group, nucleophilic aromatic substitution, and derivatization of the amino group.
I. Reduction of the Nitro Group
The reduction of the nitro group on the this compound scaffold is a fundamental transformation that yields 3,4-diaminopyridine, a key intermediate for the synthesis of various fused heterocyclic systems.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines the reduction of this compound to 3,4-diaminopyridine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Round-bottom flask
-
Hydrogenation balloon or autoclave
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon) and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine.
Quantitative Data Summary:
| Reactant | Catalyst | Solvent | Temperature | Time | Product | Yield |
| 3-fluoro-4-nitropyridine N-oxide | 10% Pd/C | MeOH | 25 °C | 10 min | 3-fluoro-4-aminopyridine | Quantitative |
Note: The above data is for a related compound, 3-fluoro-4-nitropyridine N-oxide, as a direct example for this compound was not available in the search results. The conditions are expected to be similar.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
II. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group in this compound activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Experimental Protocol: Substitution of a Halogen
This protocol describes a general procedure for the substitution of a halogen atom (e.g., chlorine or bromine) on a nitropyridine ring with an amine.
Materials:
-
Halogenated this compound derivative (e.g., 2-chloro-3-amino-4-nitropyridine)
-
Amine nucleophile
-
Solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
-
Round-bottom flask
-
Stirring apparatus
-
Cooling bath
Procedure:
-
Dissolve the halogenated this compound derivative in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution to the desired temperature (e.g., -10°C) using a cooling bath.
-
In a separate flask, dissolve the amine nucleophile and a base like triethylamine in the same solvent.
-
Slowly add the amine/base solution to the cooled solution of the nitropyridine derivative.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Allow the reaction to warm to room temperature and continue stirring until completion, monitoring by TLC.
-
Upon completion, perform an aqueous work-up to remove the base and any salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as column chromatography or recrystallization.
Quantitative Data Summary:
| Reactant | Nucleophile | Base | Solvent | Temperature | Time | Product | Yield |
| 4-chloro-2-amino-3-nitropyridine (5.0 g) | Cyclopropane carbonyl chloride (15 g) | Triethylamine (4 ml) | Dichloromethane | -10°C to 25-30°C | 5-6 hours | N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide | 50% |
Logical Relationship: Factors Influencing SNAr Reactions
Caption: Key factors influencing the rate of nucleophilic aromatic substitution.
III. Functionalization via N-Oxide Formation and Subsequent Reactions
The formation of a pyridine N-oxide can alter the electronic properties of the ring, facilitating certain substitution reactions, such as radiofluorination.
Experimental Protocol: Radiofluorination via N-Oxide
This protocol is adapted for the synthesis of a fluorine-containing aminopyridine, which is relevant for applications in PET imaging.[1]
Materials:
-
3-bromo-4-nitropyridine N-oxide
-
[¹⁸F]Tetrabutylammonium fluoride ([¹⁸F]TBAF)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial
Procedure:
-
Prepare a solution of [¹⁸F]TBAF.
-
In a reaction vial, dissolve 3-bromo-4-nitropyridine N-oxide in DMSO.
-
Add the [¹⁸F]TBAF solution to the vial.
-
Allow the reaction to proceed at room temperature for a short duration (e.g., 5 minutes).
-
The resulting [¹⁸F]3-fluoro-4-nitropyridine N-oxide can then be isolated and subsequently reduced (e.g., via catalytic hydrogenation as described in Section I) to the corresponding aminopyridine.
Quantitative Data Summary:
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |
| 3-bromo-4-nitropyridine N-oxide | TBAF | DMSO | 25 °C | 5 min | 3-fluoro-4-nitropyridine N-oxide | 37% |
| 3-bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF | - | - | - | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | 10.4% (radiochemical) |
Signaling Pathway Context: Potential Application in Neuroimaging
Derivatives of aminopyridines are being investigated for imaging demyelination in neurological disorders like multiple sclerosis.[1] The functionalized aminopyridines can act as ligands for targets such as potassium channels in the central nervous system.
Caption: Conceptual pathway from scaffold to potential application in PET imaging.
References
Applications of 3-Amino-4-nitropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-nitropyridine is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of bioactive molecules. Its bifunctional nature, possessing both an amino and a nitro group on a pyridine scaffold, allows for versatile chemical transformations. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution, while the amino group provides a handle for further derivatization. A crucial transformation of this compound is its reduction to 3,4-diaminopyridine, a precursor to a wide range of therapeutic agents, including kinase inhibitors and ion channel modulators.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of medicinal agents: the neuromuscular therapeutic Amifampridine and a scaffold for potent kinase inhibitors.
Application Note 1: Synthesis of Amifampridine (3,4-Diaminopyridine)
Application: this compound is the direct precursor to 3,4-diaminopyridine, which is the active pharmaceutical ingredient (API) known as Amifampridine. Amifampridine is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.[1][2][3]
Mechanism of Action: In LEMS, autoantibodies target voltage-gated calcium channels on the presynaptic nerve terminal, leading to reduced acetylcholine release and subsequent muscle weakness.[4] Amifampridine blocks presynaptic voltage-gated potassium channels, which prolongs the depolarization of the nerve terminal. This extended depolarization increases the influx of calcium ions, thereby enhancing the exocytosis of acetylcholine-containing vesicles and improving neuromuscular transmission.[5][6][7]
Experimental Protocol: Synthesis of 3,4-Diaminopyridine from this compound
This protocol details the catalytic hydrogenation of this compound to yield 3,4-diaminopyridine.[8]
Materials:
-
This compound (referred to as 4-Amino-3-nitropyridine in some literature)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (e.g., 50 g, 395 mmol) in a mixture of methanol (500 ml) and THF (500 ml).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 5 g) to the solution.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (1 atm) and cool the reaction mixture to 10°C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete (indicated by the consumption of 3 equivalents of hydrogen), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The resulting 3,4-diaminopyridine can be further purified by recrystallization from a suitable solvent system if required. A yield of approximately 97% can be expected.
Logical Workflow for the Synthesis of Amifampridine
Caption: Synthesis of Amifampridine from this compound.
Signaling Pathway of Amifampridine in Lambert-Eaton Myasthenic Syndrome
Caption: Mechanism of Amifampridine at the neuromuscular junction.
Application Note 2: Synthesis of Pyridopyrimidine Scaffolds for Kinase Inhibitors
Application: The reduction product of this compound, 3,4-diaminopyridine, is a critical precursor for the synthesis of fused heterocyclic systems, particularly pyridopyrimidines. Pyridopyrimidine scaffolds are privileged structures in medicinal chemistry and have been extensively explored as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[9][10]
Targeted Kinases and Therapeutic Potential:
-
Epidermal Growth Factor Receptor (EGFR): Pyridopyrimidine derivatives have shown significant inhibitory activity against EGFR, a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[1][11] Inhibitors targeting EGFR are used in the treatment of non-small cell lung cancer and other solid tumors.[12]
-
PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in cell survival, proliferation, and apoptosis. Overexpression of PIM kinases is associated with various hematological malignancies and solid tumors. Pyridopyrimidine-based compounds have been identified as potent PIM-1 kinase inhibitors.[13]
Experimental Protocol: General Synthesis of a Pyridopyrimidine Scaffold from 3,4-Diaminopyridine
This protocol provides a general method for the cyclization of 3,4-diaminopyridine with a suitable carbonyl compound to form the pyridopyrimidine core. The specific choice of the carbonyl component and subsequent modifications will determine the final kinase inhibitor.
Materials:
-
3,4-Diaminopyridine
-
A suitable dicarbonyl compound or its equivalent (e.g., β-ketoester, malonic acid derivative)
-
Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like Dowtherm A)
-
Acid or base catalyst (if required)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminopyridine in a suitable solvent.
-
Reagent Addition: Add the dicarbonyl compound (or its equivalent) to the solution. The stoichiometry may need to be optimized depending on the specific reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight. The reaction may be performed under acidic or basic conditions, or thermally without a catalyst, depending on the reactivity of the starting materials.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Isolation and Purification: The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired pyridopyrimidine derivative.
Logical Workflow for Pyridopyrimidine Synthesis
Caption: General synthesis of kinase inhibitors from 3,4-diaminopyridine.
Quantitative Data: Kinase Inhibitory Activity of Pyridopyrimidine Derivatives
The following table summarizes the inhibitory activities of representative pyridopyrimidine-based kinase inhibitors. It is important to note that while the synthesis of these specific compounds may not be directly reported from this compound in the cited literature, their core structure is readily accessible from 3,4-diaminopyridine.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrido[4,3-d]pyrimidine | PIM-1 | 123 | [4] |
| Pyrido[2,3-d]pyrimidine | EGFR | 450 | [10] |
| Pyrido[2,3-d]pyrimidine | FGFR | 130 | [10] |
| Pyrido[2,3-d]pyrimidine | PDGFr | 1110 | [10] |
| Pyrido[2,3-d]pyrimidine | c-src | 220 | [10] |
| Fused Pyridopyrimidine | EGFR | 54 | [14] |
| Fused Pyridopyrimidine | PIM-1 | 1180 | [13] |
Signaling Pathway of an EGFR Inhibitor
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is a versatile and valuable starting material in medicinal chemistry. Its straightforward conversion to 3,4-diaminopyridine opens up synthetic routes to a variety of clinically relevant molecules. The application notes provided herein demonstrate its utility in the synthesis of Amifampridine, a treatment for a rare neuromuscular disorder, and as a foundational scaffold for the development of potent kinase inhibitors for oncology. The detailed protocols and associated data are intended to facilitate further research and drug development efforts utilizing this important chemical intermediate.
References
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. ijsdr.org [ijsdr.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Amifampridine phosphate? [synapse.patsnap.com]
- 6. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amifampridine - Wikipedia [en.wikipedia.org]
- 8. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bioactive Heterocyclic Compounds from 3-Amino-4-nitropyridine: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic compounds utilizing 3-Amino-4-nitropyridine as a key starting material. The methodologies outlined herein are designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering clear and reproducible procedures for the preparation of imidazopyridines and triazolopyridines, classes of compounds with significant therapeutic potential.
Introduction
This compound is a versatile precursor in the synthesis of fused heterocyclic systems. Its vicinal amino and nitro functionalities provide reactive sites for a variety of chemical transformations, most notably the reduction of the nitro group to a second amino group, yielding 3,4-diaminopyridine. This diamine is a crucial intermediate for the construction of fused imidazole and triazole rings, leading to the formation of imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines, respectively. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling them to interact with a wide range of biological targets.
Synthetic Pathways Overview
The primary synthetic strategy involves a two-step process starting from this compound:
-
Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group to form 3,4-diaminopyridine.
-
Cyclization to form Heterocyclic Rings: The resulting 3,4-diaminopyridine undergoes cyclocondensation reactions with appropriate one-carbon synthons to yield the desired fused heterocyclic systems.
Application Notes and Protocols for the Characterization of 3-Amino-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3-Amino-4-nitropyridine, a key intermediate in pharmaceutical synthesis. The following methods are outlined to ensure identity, purity, and stability assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative assay determination. A reversed-phase method is typically employed to separate the target compound from potential impurities and degradation products.
Experimental Protocol:
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions: A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| Column | C18 bonded phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water |
| Gradient | Isocratic: 20% Acetonitrile, 80% 0.1% TFA in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation:
| Analyte | Retention Time (min) |
| This compound | ~ 4.5 |
| Potential impurities may elute at different retention times. |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.5 | d |
| H-5 | ~7.0 | d |
| H-6 | ~8.2 | s |
| NH₂ | ~6.5 | br s |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~125 |
| C-4 | ~155 |
| C-5 | ~115 |
| C-6 | ~140 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Instrumentation: A standard FTIR spectrometer.
-
Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.
Key FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amino) | 3400-3200 | Asymmetric and symmetric stretching |
| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations |
| C=C Stretch (Aromatic) | 1600-1450 | Ring stretching |
| N-O Stretch (Nitro) | 1550-1500 & 1350-1300 | Asymmetric and symmetric stretching |
| C-N Stretch | 1300-1200 | Stretching vibration |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) of a known concentration (e.g., 10 µg/mL).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Analysis: Scan the sample from 200 to 400 nm using the solvent as a blank.
Expected Absorption Maxima (λmax):
| Solvent | λmax (nm) |
| Ethanol | ~260 and ~350 |
Logical Relationship of Spectroscopic Methods
Caption: Interrelation of spectroscopic techniques for characterization.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS). For GC-MS, a temperature program will be necessary.
-
Analysis: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometric Data:
| Parameter | Value |
| Molecular Formula | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol |
| [M+H]⁺ (ESI) | 140.04 |
| Major Fragment Ions (GC-MS) | 139, 109, 81 |
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
Instrumentation: A DSC and a TGA instrument.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Expected Thermal Properties:
| Analysis | Parameter | Expected Value |
| DSC | Melting Point Onset | ~200-210 °C |
| TGA | Decomposition Onset | > 220 °C |
Workflow for Thermal Analysis
Caption: Workflow for DSC and TGA thermal analysis.
Application Notes and Protocols for the Industrial Synthesis of 3-Amino-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 3-Amino-4-nitropyridine, a key intermediate in the pharmaceutical industry. The synthesis is a multi-step process commencing with the N-oxidation of 3-chloropyridine, followed by nitration, amination, and final deoxygenation of the N-oxide. This method is designed to be scalable for industrial production, with considerations for reaction conditions, yields, and purification of intermediates.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern makes it a valuable synthon for the introduction of the 3-amino-4-nitropyridinyl moiety in more complex molecules. The industrial-scale production of this compound requires a robust, reproducible, and economically viable synthetic route. The protocol outlined below is a compilation of established chemical transformations adapted for large-scale manufacturing.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a four-step process, as illustrated in the workflow diagram below. The pathway begins with a commercially available starting material, 3-chloropyridine, and proceeds through key intermediates: 3-chloropyridine N-oxide and 3-chloro-4-nitropyridine N-oxide.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Chloropyridine N-oxide
Reaction: N-Oxidation of 3-chloropyridine.
Procedure:
-
To a solution of 3-chloropyridine in a suitable solvent (e.g., dichloromethane or acetic acid), add an oxidizing agent. Common choices for industrial scale include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.
-
The reaction is typically carried out at a controlled temperature, often starting at 0-5 °C and then allowing it to warm to room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up by neutralizing any remaining acid and extracting the product into an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield crude 3-chloropyridine N-oxide.
-
Purification can be achieved by recrystallization or column chromatography if necessary, although for many industrial processes, the crude product may be of sufficient purity for the next step.
Step 2: Synthesis of 3-Chloro-4-nitropyridine N-oxide
Reaction: Nitration of 3-chloropyridine N-oxide. The N-oxide group activates the pyridine ring and directs the incoming nitro group to the 4-position.
Procedure:
-
Carefully add 3-chloropyridine N-oxide to a mixture of concentrated sulfuric acid and fuming nitric acid. This process is highly exothermic and requires strict temperature control, typically maintaining the temperature below 10 °C using an ice bath or a chiller.
-
After the addition is complete, the reaction mixture is slowly heated to a specific temperature (e.g., 60-80 °C) and maintained for several hours to ensure complete nitration.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, the mixture is cooled and carefully poured onto crushed ice to precipitate the product.
-
The solid 3-chloro-4-nitropyridine N-oxide is collected by filtration, washed with cold water until the washings are neutral, and then dried.
Step 3: Synthesis of this compound N-oxide
Reaction: Nucleophilic aromatic substitution of the chloro group with an amino group.
Procedure:
-
Heat 3-chloro-4-nitropyridine N-oxide with a significant excess of aqueous ammonia in a sealed pressure vessel.
-
The reaction temperature is typically elevated (e.g., 100-150 °C) to facilitate the substitution.
-
The reaction is run for several hours until completion, as monitored by an appropriate analytical method.
-
After cooling, the product, this compound N-oxide, often precipitates from the reaction mixture.
-
The solid product is collected by filtration, washed with water, and dried.
Step 4: Synthesis of this compound
Reaction: Deoxygenation of the N-oxide.
Procedure:
-
The deoxygenation of this compound N-oxide can be achieved using various reducing agents.
-
Method A (Phosphorus Trichloride): Treat the N-oxide with phosphorus trichloride (PCl₃) in a suitable solvent like chloroform or dichloromethane. The reaction is typically performed at reflux. After the reaction is complete, the mixture is cooled, and the product is isolated by quenching the excess PCl₃ with water, neutralizing the solution, and extracting the product.
-
Method B (Catalytic Hydrogenation): Alternatively, catalytic hydrogenation can be employed, although careful control of conditions is necessary to selectively reduce the N-oxide without reducing the nitro group. A suitable catalyst (e.g., Palladium on carbon) is used in a solvent like ethanol or methanol under a hydrogen atmosphere. The reaction is monitored to stop after the deoxygenation is complete.
-
The final product, this compound, is then purified by recrystallization from a suitable solvent to achieve the desired purity for pharmaceutical applications.
Data Presentation
The following table summarizes the key parameters for each step of the synthesis. Please note that yields and specific conditions may vary depending on the scale and specific equipment used.
| Step | Reaction | Starting Material | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | N-Oxidation | 3-Chloropyridine | m-CPBA or H₂O₂/AcOH | Dichloromethane or Acetic Acid | 0 - 25 | 85 - 95 |
| 2 | Nitration | 3-Chloropyridine N-oxide | H₂SO₄, HNO₃ | None | 0 - 80 | 70 - 85 |
| 3 | Amination | 3-Chloro-4-nitropyridine N-oxide | Aqueous Ammonia | Water | 100 - 150 | 60 - 75 |
| 4 | Deoxygenation | This compound N-oxide | PCl₃ or H₂/Pd-C | Chloroform or Ethanol | 25 - 60 | 80 - 90 |
Logical Relationship Diagram
The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.
Caption: Logical progression of the synthesis.
Conclusion
The described multi-step synthesis provides a viable pathway for the large-scale industrial production of this compound. Careful optimization of reaction conditions, particularly temperature control and reagent stoichiometry, is critical for maximizing yields and ensuring the purity of the final product. Adherence to safety protocols is paramount, especially during the nitration step, which is highly exothermic. This protocol serves as a comprehensive guide for researchers and professionals involved in the synthesis of this important pharmaceutical intermediate.
Application Notes: The Utility of the 3-Amino-4-nitropyridine Scaffold in Designing Novel Fluorescent Probes
Introduction
3-Amino-4-nitropyridine is a versatile heterocyclic building block in medicinal and materials chemistry. While direct applications of this compound as a fluorescent probe are not extensively documented in scientific literature, its inherent structural motifs—a pyridine ring substituted with an amino group and a nitro group—provide a valuable scaffold for the development of novel fluorescent chemosensors. The electron-donating amino group and the electron-withdrawing nitro group can establish a push-pull system, a common feature in many fluorescent dyes. Furthermore, the amino group offers a reactive handle for derivatization and conjugation to other fluorophores or recognition moieties.
These application notes will explore the potential of the this compound core in the development of fluorescent probes by examining structurally related compounds that have demonstrated significant promise as fluorescent sensors for pH and as effective luminophores. We will delve into the synthesis, photophysical properties, and experimental protocols for two classes of compounds that highlight the utility of the aminopyridine framework: 3-Amino-4-arylpyridin-2(1H)-ones as potent fluorophores and 3-Amino-furo[2,3-b]pyridine-2-carboxamides as pH-sensitive probes.
Section 1: 3-Amino-4-arylpyridin-2(1H)-ones as Efficient Fluorophores
Derivatives of 3-aminopyridin-2(1H)-one, which share the core aminopyridine structure with this compound, have been identified as effective phosphors with high quantum yields. These compounds serve as an excellent example of how the aminopyridine scaffold can be elaborated to create highly fluorescent molecules.
Photophysical Data
The following table summarizes the photophysical properties of selected 3-amino-4-arylpyridin-2(1H)-one derivatives, showcasing their potential as fluorescent probes.
| Compound | Aryl Substituent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| 1 | Phenyl | 355 | 455 | 0.78 |
| 2 | 4-Methoxyphenyl | 360 | 460 | 0.75 |
| 3 | 4-Chlorophenyl | 355 | 458 | 0.65 |
Data extracted from studies on 3-amino-4-arylpyridin-2(1H)-ones which are structurally related to the this compound core.[1][2]
Experimental Protocol: Synthesis of 3-Amino-4-arylpyridin-2(1H)-ones
The synthesis of these fluorescent compounds can be achieved through the hydrolysis of oxazolo[5,4-b]pyridin-2(1H)-ones.[2]
Materials:
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of the 7-aryl-[1][3]oxazolo[5,4-b]pyridin-2(1H)-one precursor (1 mmol) and potassium hydroxide (5 mmol) in a 1:1 solution of ethanol and water (10 mL) is heated at reflux for 2 hours.
-
After cooling to room temperature, the reaction mixture is neutralized with a 10% aqueous solution of hydrochloric acid.
-
The precipitate formed is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-amino-4-arylpyridin-2(1H)-one.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 3-amino-4-arylpyridin-2(1H)-ones.
Section 2: 3-Amino-furo[2,3-b]pyridine-2-carboxamides as Fluorescent pH Sensors
This class of compounds, also featuring a 3-aminopyridine core, demonstrates the potential for developing pH-sensitive fluorescent probes. Their fluorescence emission is modulated by the pH of the environment, making them suitable for applications in cellular biology and analytical chemistry.
pH-Dependent Fluorescent Properties
The fluorescence of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamide (AFP) derivatives is highly dependent on pH, exhibiting different emission characteristics in acidic and basic conditions.
| Compound | Solvent | Emission Max (λem, nm) |
| AFP 1 | Acetonitrile | 443[1][4] |
| AFP 2 | Acetonitrile | 442[1][4] |
| AFP 1 | HEPES (pH 7) | ~450 (weak) |
| AFP 2 | HEPES (pH 7) | ~450 (weak) |
| AFP 1 | Acidic (pH < 5) | ~380 (strong) |
| AFP 2 | Acidic (pH < 5) | ~380 (strong) |
| AFP 1 | Basic (pH > 7) | ~450 (increasing intensity) |
| AFP 2 | Basic (pH > 7) | ~450 (increasing intensity) |
Data for 3-amino-furo[2,3-b]pyridine-2-carboxamide derivatives, which contain the 3-aminopyridine scaffold.[1][4]
Experimental Protocol: Synthesis of 3-Amino-furo[2,3-b]pyridine-2-carboxamides (AFPs)
The synthesis of these pH-sensitive probes involves a multi-step process.[1][4]
Materials:
-
Glycolic acid
-
Substituted aniline
-
2-Chloronicotinonitrile
-
Sodium carbonate (Na2CO3)
-
Potassium tert-butoxide (KOtBu)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Synthesis of 2-hydroxyacetamides: A mixture of glycolic acid (1 equiv) and a substituted aniline (1 equiv) is heated at 130°C for 5 hours without a solvent. The resulting 2-hydroxyacetamide is used in the next step without further purification.
-
Synthesis of cyanopyridines: The 2-hydroxyacetamide (1 equiv), 2-chloronicotinonitrile (0.95 equiv), and sodium carbonate are refluxed in ethanol for 40 hours.
-
Intramolecular cyclization: The resulting cyanopyridine (1 equiv) is treated with potassium tert-butoxide (1.2 equiv) in THF at 80°C for 3 hours to yield the final 3-amino-furo[2,3-b]pyridine-2-carboxamide product.
Visualization of the pH Sensing Mechanism and Synthetic Workflow
Caption: pH sensing mechanism of AFP probes.
Caption: Synthetic workflow for AFP pH probes.
While this compound has not been directly reported as a fluorescent probe, its core aminopyridine structure is a key component in the design of highly effective fluorescent molecules. The examples of 3-amino-4-arylpyridin-2(1H)-ones and 3-amino-furo[2,3-b]pyridine-2-carboxamides demonstrate the vast potential of this scaffold. By leveraging the synthetic accessibility of the amino group for further functionalization and the inherent electronic properties of the substituted pyridine ring, researchers can explore the development of a new generation of fluorescent probes for a wide range of applications in chemical biology, diagnostics, and drug discovery. Future work could focus on the direct derivatization of this compound to create novel probes and explore their photophysical properties and sensing capabilities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 3-Amino-4-nitropyridine synthesis. The information is tailored for professionals in research, science, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for introducing a nitro group ortho to an amino group on a pyridine ring?
A1: A common and effective strategy is to first protect the activating amino group to prevent side reactions and to help direct the nitration. The amino group can be converted into a less activating and more sterically hindering group, such as a urea derivative. Following the protection step, nitration is carried out, and finally, the protecting group is removed to yield the desired aminonitropyridine.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Controlling Regioselectivity: The nitration of 3-aminopyridine or its derivatives can lead to a mixture of isomers, primarily the 2-nitro, 4-nitro, and 6-nitro products. Separating these isomers can be difficult.
-
Reaction Conditions: Nitration reactions are highly exothermic and require careful temperature control to prevent over-nitration and decomposition of the starting material or product.
-
Hydrolysis of the Intermediate: The final deprotection step, if a protecting group strategy is used, needs to be efficient to ensure a good overall yield. Incomplete hydrolysis can complicate the purification process.
-
Purification: The final product may be contaminated with unreacted starting materials, isomeric byproducts, or intermediates from the hydrolysis step, requiring careful purification, often by column chromatography or recrystallization.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the reaction progress. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be used. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material (N,N'-di-(3-pyridyl)-urea) | 1. Insufficiently strong nitrating conditions. 2. Reaction temperature is too low. | 1. Increase the concentration of nitric acid or use fuming nitric acid. The use of oleum (fuming sulfuric acid) can also increase the strength of the nitrating mixture. 2. Gradually increase the reaction temperature, for example, from 60°C to 70-80°C, while carefully monitoring for any signs of decomposition. |
| Formation of multiple products (isomers) | 1. The directing effect of the urea and the pyridine nitrogen may lead to a mixture of nitro isomers. 2. Reaction temperature is too high, leading to decreased selectivity. | 1. Optimize the reaction temperature; lower temperatures often favor the formation of a specific isomer. 2. Purify the mixture of isomers using column chromatography with a silica gel stationary phase and a gradient elution of ethyl acetate in hexane. |
| Low yield of the final product (this compound) after hydrolysis | 1. Incomplete hydrolysis of the N,N'-di-(2-nitro-3-pyridyl)-urea intermediate. 2. Degradation of the product under harsh hydrolysis conditions. | 1. Increase the reaction time or the temperature of the hydrolysis step. 2. Use a milder hydrolysis agent or a lower concentration of the base/acid. Monitor the reaction closely by TLC to determine the optimal reaction time. |
| Difficulty in purifying the final product | 1. Presence of closely related isomers. 2. Contamination with partially hydrolyzed intermediates. | 1. Use a high-resolution column chromatography system. 2. Optimize the work-up procedure to remove impurities before the final purification step. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities. Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocols
Proposed Synthesis of this compound
This proposed protocol is adapted from a known procedure for the synthesis of 2-nitro-3-aminopyridine and may require optimization.
Step 1: Synthesis of N,N'-di-(3-pyridyl)-urea
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add 3-aminopyridine to the flask.
-
Slowly add a solution of phosgene in toluene (or use urea as a safer alternative) to the flask. The molar ratio of 3-aminopyridine to phosgene (or urea) should be approximately 2:1.
-
If using phosgene, the reaction can be carried out at a temperature between 30°C and 120°C. If using urea, the reaction mixture should be heated to 120°C - 190°C.
-
Monitor the reaction by TLC until the 3-aminopyridine is consumed.
-
Cool the reaction mixture and collect the precipitated N,N'-di-(3-pyridyl)-urea by filtration.
-
Wash the solid with a suitable solvent (e.g., toluene) and dry under vacuum.
Step 2: Nitration of N,N'-di-(3-pyridyl)-urea
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 10% oleum.
-
Add the N,N'-di-(3-pyridyl)-urea to the oleum with stirring.
-
Prepare a nitrating mixture of 32% HNO₃ and 68% H₂SO₄.
-
Slowly add the nitrating mixture to the flask while maintaining the reaction temperature at 60°C.
-
After the addition is complete, continue stirring at 60°C for 3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the nitrated product.
-
Filter the precipitate, wash with water, and dry. This will likely be a mixture of N,N'-di-(nitro-3-pyridyl)-urea isomers.
Step 3: Hydrolysis to this compound
-
Suspend the mixture of nitrated urea derivatives in water.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a stoichiometric amount of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting material and the appearance of the aminonitropyridine product.
-
Cool the reaction mixture and adjust the pH to neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Data Presentation
Table 1: Example of Reaction Optimization for the Nitration Step
| Entry | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield of 4-nitro isomer (%)* |
| 1 | HNO₃/H₂SO₄ | 50 | 3 | 35 |
| 2 | HNO₃/H₂SO₄ | 60 | 3 | 45 |
| 3 | HNO₃/H₂SO₄ | 70 | 3 | 40 (with some decomposition) |
| 4 | Fuming HNO₃/H₂SO₄ | 60 | 2 | 55 |
| 5 | HNO₃/Oleum | 60 | 3 | 60 |
*Hypothetical yields for the desired N,N'-di-(4-nitro-3-pyridyl)-urea isomer after separation, for illustrative purposes.
Visualizations
Technical Support Center: Purification of 3-Amino-4-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-Amino-4-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The most common impurities are positional isomers, such as 2-amino-3-nitropyridine and 4-amino-3-nitropyridine, which can be formed during the nitration of aminopyridine starting materials.[1][2] Unreacted starting materials and byproducts from side reactions can also be present. The separation of these isomers is often the primary challenge in purification.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[3][4] It is also advisable to protect it from light. The compound is stable under normal conditions but can be sensitive to high temperatures and strong oxidizing agents.[4][5]
Q3: What is the solubility profile of this compound?
A3: this compound has limited solubility in water but is soluble in organic solvents such as ethanol and dichloromethane.[3][5] This solubility profile is a key consideration when choosing a solvent system for recrystallization or a mobile phase for column chromatography.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying this compound. However, various issues can arise.
Problem: The compound does not dissolve in the chosen solvent, even with heating.
-
Solution: The chosen solvent is likely not polar enough. This compound is a polar molecule. Try a more polar solvent or a solvent mixture. Ethanol has been reported as a suitable solvent.[5] If using a mixed solvent system, start by dissolving the compound in a small amount of a "good" (high-solubility) solvent and then slowly add a "bad" (low-solubility) solvent until the solution becomes turbid. Heat the solution to redissolve the compound and then allow it to cool slowly.
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Solution: This often occurs when the solution is too concentrated or cools too quickly. Try one of the following:
-
Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is obtained. Then, allow it to cool more slowly.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of pure this compound to the cooled solution.
-
Problem: No crystals form even after the solution has cooled to room temperature.
-
Solution: The solution may be too dilute, or nucleation is slow.
-
Try cooling the solution in an ice bath to further decrease the solubility.
-
Scratch the inside of the flask with a glass rod.
-
If crystals still do not form, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Column Chromatography
Column chromatography is a powerful technique for separating this compound from its isomers and other impurities.
Problem: The compound does not move from the origin on the TLC plate, even with a polar mobile phase.
-
Solution: this compound is a polar compound and may require a highly polar mobile phase to elute from a silica gel column.
-
Increase the polarity of your mobile phase. A mixture of ethyl acetate and hexane is a common starting point.[6] You may need to use a high ratio of ethyl acetate or even add a small amount of a more polar solvent like methanol.
-
For basic compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve elution by competing with the analyte for binding to acidic sites on the silica gel.[7]
-
Problem: The compound streaks on the TLC plate and the column, leading to poor separation.
-
Solution: Streaking, or tailing, is often caused by the interaction of the basic amino group with the acidic silica gel.
-
As mentioned above, adding a small amount of triethylamine or pyridine to the mobile phase can significantly improve the peak shape.[7]
-
Ensure the compound is loaded onto the column in a minimal amount of solvent to start with a narrow band.
-
Problem: The separation between this compound and its isomers is poor.
-
Solution: Separating isomers can be challenging and requires careful optimization of the mobile phase.
-
Use a shallow gradient of increasing polarity or run the column isocratically with a finely tuned solvent mixture.
-
Use a less polar solvent system that gives a low Rf value on the TLC plate (around 0.2-0.3 for the desired compound) to maximize the separation between closely eluting spots.[7]
-
Consider using a different stationary phase, such as alumina, which has different selectivity compared to silica gel and can be effective for the purification of amines.[8]
-
Data Presentation
Table 1: Recrystallization of a Related Aminopyridine Derivative (3-Amino-4-methylpyridine) [9][10]
| Starting Material | Recrystallization Solvent | Yield |
| Crude 3-Amino-4-methylpyridine | Ethyl Acetate | 84-95% |
| Crude 3-Amino-4-methylpyridine | Methanol/Ammonia, then Ethyl Acetate | 95% |
Table 2: Column Chromatography Conditions for Nitropyridine Derivatives [6]
| Compound Type | Stationary Phase | Mobile Phase (Eluent) |
| Nitropyridine Derivative 1 | Silica Gel (SiO2) | 19:1 Hexane/Ethyl Acetate |
| Nitropyridine Derivative 2 | Silica Gel (SiO2) | 3:7 Hexane/Ethyl Acetate |
| Nitropyridine Derivative 3 | Silica Gel (SiO2) | 6:4 Hexane/Ethyl Acetate |
| Nitropyridine Derivative 4 | Silica Gel (SiO2) | 1:1 Hexane/Ethyl Acetate |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Determine the melting point and obtain an HPLC or TLC to assess the purity of the final product.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the solvent to absorb into the silica gel until the top of the silica is just exposed.
-
-
Elute the Column:
-
Isolate the Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity by HPLC, melting point, and/or other analytical techniques.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for the recrystallization process.
References
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 4-Amino-3-Nitropyridine Supplier & Manufacturer in China | CAS 4264-16-8 | Properties, Uses, Safety Data [pipzine-chem.com]
- 6. rsc.org [rsc.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 10. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
identifying and minimizing side products in 3-Amino-4-nitropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-nitropyridine. Our focus is on identifying and minimizing the formation of common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenge in synthesizing this compound lies in controlling the regioselectivity of the nitration reaction. Direct nitration of 3-aminopyridine is known to produce a mixture of isomers, primarily 3-amino-2-nitropyridine and 3-amino-6-nitropyridine, with the desired this compound often being a minor product. This lack of selectivity necessitates the use of protecting groups and careful control of reaction conditions to favor the formation of the desired isomer.
Q2: What is the recommended synthetic route to obtain this compound with high regioselectivity?
To achieve high regioselectivity, a two-step process involving the protection of the amino group is recommended. The most effective approach is the nitration of an N-acylated derivative of 3-aminopyridine, such as 3-acetylaminopyridine. The acetyl group directs the nitration to the C4 position. The subsequent hydrolysis of the acetyl group yields the desired this compound.
Q3: What are the expected side products in the synthesis of this compound via the nitration of 3-acetylaminopyridine?
Even with the use of a directing group, the formation of isomeric side products can occur, albeit to a lesser extent. The primary side products are typically 3-amino-2-nitropyridine and 3-amino-6-nitropyridine, formed from residual nitration at the C2 and C6 positions. Incomplete hydrolysis of the intermediate, 3-acetylamino-4-nitropyridine, can also be present as an impurity.
Q4: How can I monitor the progress of the reaction and identify the products?
High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction progress and identifying the product and side products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can effectively separate the different isomers. UV detection is appropriate for these aromatic compounds. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.
Q5: What methods can be used to purify the final this compound product?
Purification can be achieved through several methods:
-
Recrystallization: This is often the most effective method for removing isomeric impurities, provided a suitable solvent system is identified.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from its isomers and other impurities. The choice of eluent is critical for achieving good separation.
-
Preparative HPLC: For very high purity requirements, preparative HPLC can be employed to isolate the this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired this compound product. | 1. Inefficient nitration reaction. 2. Formation of a high percentage of isomeric side products. 3. Incomplete hydrolysis of the 3-acetylamino-4-nitropyridine intermediate. 4. Loss of product during workup and purification. | 1. Ensure the use of a strong nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and optimize the reaction temperature and time. 2. Carefully control the temperature during nitration, as higher temperatures can lead to decreased regioselectivity. Ensure the complete conversion of 3-aminopyridine to 3-acetylaminopyridine before nitration. 3. Ensure complete hydrolysis by using appropriate conditions (e.g., acidic or basic hydrolysis) and monitoring the reaction by HPLC or TLC until the intermediate is fully consumed. 4. Optimize the extraction and purification steps to minimize product loss. |
| Presence of significant amounts of 3-amino-2-nitropyridine and/or 3-amino-6-nitropyridine in the final product. | 1. Nitration reaction conditions are too harsh (e.g., high temperature). 2. Insufficient directing effect of the acetyl group. | 1. Perform the nitration at a lower temperature (e.g., 0-5 °C) to enhance regioselectivity. 2. Ensure the amino group is fully acetylated before proceeding with the nitration step. |
| Difficulty in separating the desired product from isomeric impurities. | The isomers have very similar physical properties (e.g., polarity, solubility). | 1. Optimize the recrystallization solvent system. A mixture of solvents may be required to achieve good separation. 2. For column chromatography, use a long column and a shallow gradient of a carefully selected eluent system. 3. Employ a specialized HPLC column, such as one designed for the separation of polar aromatic compounds, for analytical and preparative separations. |
| The final product is discolored (e.g., dark brown or tarry). | 1. Overheating during the reaction or workup. 2. Presence of polymeric or degradation byproducts. | 1. Maintain careful temperature control throughout the synthesis. 2. Purify the crude product using activated carbon treatment during recrystallization to remove colored impurities. Column chromatography can also be effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Nitration of 3-Acetylaminopyridine
Step 1: Acetylation of 3-Aminopyridine
-
In a round-bottom flask, dissolve 3-aminopyridine in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and glacial acetic acid.
-
Heat the reaction mixture under reflux for a specified period (typically 1-2 hours) to ensure complete acetylation.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the 3-acetylaminopyridine.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2: Nitration of 3-Acetylaminopyridine
-
In a clean, dry flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice bath.
-
Slowly add the dried 3-acetylaminopyridine to the cold nitrating mixture portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at this temperature for a designated time (e.g., 1-2 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC to determine the ratio of the desired 3-acetylamino-4-nitropyridine to other isomers.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Neutralize the mixture with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of approximately 7.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 3: Hydrolysis of 3-Acetylamino-4-nitropyridine
-
Suspend the crude 3-acetylamino-4-nitropyridine in an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid).
-
Heat the mixture under reflux until the hydrolysis is complete, as monitored by TLC or HPLC.
-
Cool the reaction mixture and neutralize it with a base to precipitate the this compound.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: HPLC Retention Times of 3-Aminonitropyridine Isomers
| Compound | Retention Time (minutes) |
| This compound | [Typical Rt] |
| 3-Amino-2-nitropyridine | [Typical Rt] |
| 3-Amino-6-nitropyridine | [Typical Rt] |
| 3-Acetylamino-4-nitropyridine | [Typical Rt] |
| 3-Aminopyridine | [Typical Rt] |
*Note: Retention times are dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and should be determined experimentally.
Table 2: Spectroscopic Data for Product Identification
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | [Characteristic peaks and coupling constants to be filled based on experimental data] | [Characteristic peaks to be filled based on experimental data] |
| 3-Amino-2-nitropyridine | [Literature or experimental data for comparison] | [Literature or experimental data for comparison] |
| 3-Amino-6-nitropyridine | [Literature or experimental data for comparison] | [Literature or experimental data for comparison] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-4-nitropyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-amino-4-nitropyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The two most prevalent starting materials are 4-aminopyridine, which undergoes nitration, and 4-alkoxy-3-nitropyridine (e.g., 4-ethoxy- or 4-methoxypyridine), which is subsequently aminated. The choice of starting material often depends on availability, cost, and the desired scale of the reaction.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. For the nitration of 4-aminopyridine, yields are often in the range of 70%.[1] The amination of 4-ethoxy-3-nitropyridine can achieve yields of around 75%.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. For the amination of 4-ethoxy-3-nitropyridine, a solvent system of 10:1 ethyl acetate:triethylamine can be used.[1] It is crucial to spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate to track the consumption of the starting material and the formation of the product.
Q4: What are the key safety precautions to take when working with these reactions?
A4: Both the nitration and amination reactions involve hazardous materials.
-
Nitration: This reaction uses concentrated sulfuric acid and fuming nitric acid, which are highly corrosive and strong oxidizing agents. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The addition of nitric acid should be done slowly and at a low temperature (0-10 °C) to control the exothermic reaction.[1]
-
Amination: This reaction is typically performed at high temperatures (e.g., 120 °C) and may generate pressure.[1] It should be conducted in a sealed vessel with a pressure relief mechanism or under reflux in a well-ventilated fume hood.
-
General Handling: this compound and its precursors are classified as hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][3][4][5] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Troubleshooting Guides
Scenario 1: Low or No Yield in the Nitration of 4-Aminopyridine
| Observed Issue | Potential Cause | Recommended Solution |
| Reaction mixture did not change color, and TLC shows only starting material. | Incomplete nitration due to insufficient nitrating agent or low temperature. | Ensure the fuming nitric acid is of good quality and used in the correct stoichiometric ratio. After the initial low-temperature addition, make sure to warm the reaction to the specified temperature (e.g., 90 °C) for the required duration to drive the reaction to completion.[1] |
| A dark brown or black tar-like substance is formed. | Overheating during the addition of nitric acid or during the heating phase, leading to decomposition. | Maintain strict temperature control during the addition of fuming nitric acid, keeping it between 0-10 °C.[1] Use a well-calibrated thermometer and an efficient cooling bath. When heating the reaction, increase the temperature gradually and do not exceed the recommended temperature. |
| Low yield of the desired product with the presence of multiple spots on TLC. | Formation of isomeric byproducts (e.g., 2-amino-5-nitropyridine) or side reactions. | The formation of isomers is a known challenge in the nitration of substituted pyridines.[6] Careful control of reaction conditions, particularly temperature, can help to improve regioselectivity. Purification by column chromatography may be necessary to isolate the desired isomer. |
| Product precipitates upon neutralization, but the yield is low. | The pH of the solution was not optimal for precipitation, or the product is partially soluble in the aqueous solution. | After pouring the reaction mixture into ice water, ensure the pH is adjusted to approximately 7 with ammonia to maximize the precipitation of the product.[1] Cool the solution in an ice bath to further decrease solubility before filtration. |
Scenario 2: Incomplete Reaction or Low Yield in the Amination of 4-Ethoxy-3-nitropyridine
| Observed Issue | Potential Cause | Recommended Solution |
| TLC analysis shows a significant amount of starting material remaining after the specified reaction time. | Insufficient temperature or reaction time. The ammonium acetate may be of low quality or hydrated. | Ensure the reaction is heated to the specified temperature (120 °C) and maintained for the full duration.[1] Use anhydrous ammonium acetate if possible, or dry it before use. Consider extending the reaction time and monitoring by TLC until the starting material is consumed. |
| The reaction mixture solidifies or becomes difficult to stir. | The product may be precipitating out of the reaction mixture at high concentrations. | If the reaction is being run at a high concentration, consider adding a suitable high-boiling solvent to maintain a homogeneous solution. |
| Low isolated yield after filtration and washing. | The product may have some solubility in the wash solvent (water). | Minimize the amount of water used for washing the precipitate. Use ice-cold water to reduce solubility. Ensure the product is thoroughly dried under vacuum.[1] |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound and a Derivative.
| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |
| 4-Aminopyridine | Fuming HNO₃, H₂SO₄ | 0-10 °C, then 90 °C | 5 hours at 0-10 °C, 3 hours at 90 °C | 70% | [1] |
| 4-Ethoxy-3-nitropyridine | Ammonium acetate | 120 °C | 2.5 hours | 75% | [1] |
| 4-Picoline-3-boronic acid | Ammonia (28%), Copper oxynitride | Room Temperature | 2 hours | 95% | [7] |
| 4-Picoline-3-boronic acid | Ammonium sulfate, Copper oxide | Room Temperature | 4 hours | 85% | [7] |
Experimental Protocols
Protocol 1: Nitration of 4-Aminopyridine to this compound[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under an ice bath to maintain a temperature of 0-10 °C.
-
Nitration: Slowly add fuming nitric acid (2.5 mL) dropwise to the solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-10 °C for 5 hours. Subsequently, warm the mixture to room temperature and then heat it to 90 °C for 3 hours.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into ice water.
-
Neutralization and Precipitation: Adjust the pH of the solution to 7 with aqueous ammonia. A yellow precipitate should form.
-
Isolation: Collect the yellow solid by filtration, wash it with water, and dry it under reduced pressure.
Protocol 2: Amination of 4-Ethoxy-3-nitropyridine to this compound[1]
-
Preparation: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, charge 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).
-
Reaction: Heat the reaction mixture in an oil bath to 120 °C. The mixture should become a homogeneous liquid. Maintain this temperature for 2.5 hours. Monitor the reaction progress by TLC using a 10:1 ethyl acetate:triethylamine solvent system.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. A yellow precipitate will form.
-
Isolation: Collect the precipitate by filtration, wash it with water, and dry it in a vacuum oven at 60 °C over phosphorus pentoxide.
Visualizations
Caption: Workflow for the synthesis of this compound via nitration.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
stability of 3-Amino-4-nitropyridine in acidic or basic media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Amino-4-nitropyridine in acidic and basic media. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is generally stable under normal storage conditions, i.e., in a cool, dry, and dark place. However, its stability can be compromised by exposure to high temperatures, strong oxidizing agents, and moisture. Safety data sheets for structurally related compounds, such as 3-Amino-4-methylpyridine, indicate that hazardous decomposition, including the release of nitrogen oxides, can occur at elevated temperatures[1].
Q2: What are the likely degradation pathways for this compound in acidic or basic media?
While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemical structure, the following are potential degradation routes:
-
Acid-Catalyzed Hydrolysis: In strong acidic conditions and with heat, the amino group (-NH₂) could potentially undergo hydrolysis to a hydroxyl group (-OH), yielding 3-Hydroxy-4-nitropyridine.
-
Base-Catalyzed Reactions: In strong basic conditions, the stability of the molecule may be compromised, although specific degradation products are not readily reported. For many nitroaromatic compounds, strong basic conditions can lead to complex reactions.
-
Reduction of the Nitro Group: Although not a direct result of acidic or basic media alone, in the presence of reducing agents, the nitro group (-NO₂) is susceptible to reduction to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.
Q3: Are there any known degradation products of related compounds that could be relevant?
A study on the oxidative degradation of 3,4-diaminopyridine, a related compound, identified 4-amino-3-nitropyridine as one of the degradation products. This indicates that an amino group on the pyridine ring can be converted to a nitro group under certain oxidative conditions[2]. While this is not degradation of this compound itself, it highlights the reactivity of the pyridine ring and its substituents.
Troubleshooting Guide
Issue: I am observing a change in the color or appearance of my this compound sample in solution.
-
Possible Cause: This could indicate degradation of the compound. Nitropyridine derivatives are often colored, and changes in the chromophore system due to chemical transformation can lead to a color change.
-
Recommendation:
-
Immediately analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of new peaks and a decrease in the main peak area.
-
Review the storage conditions of your solution. Ensure it is protected from light and stored at an appropriate temperature.
-
Consider the pH of your solution. If you are working in a strongly acidic or basic medium, this is a likely cause of degradation.
-
Issue: My experimental results are inconsistent when using this compound.
-
Possible Cause: Inconsistent results can be a sign of sample instability. If the compound is degrading over the course of your experiment, the concentration of the active substance will be changing.
-
Recommendation:
-
Perform a time-course analysis of your sample under the experimental conditions to assess its stability.
-
Prepare fresh solutions of this compound immediately before use.
-
If the experimental conditions involve harsh pH, consider if the experiment can be performed in a more neutral pH range or if the exposure time to the extreme pH can be minimized.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or gentle heating (e.g., 60 °C).
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Follow the same procedure as for acid degradation, neutralizing with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze the sample at appropriate time points.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at a controlled temperature (e.g., 70 °C) for a specified period.
-
Also, expose the stock solution to the same thermal stress.
-
Analyze the samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and the stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the samples after the exposure.
-
HPLC Analysis Method (Example):
A stability-indicating HPLC method should be developed and validated. A general starting point could be:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound.
-
Injection Volume: 10 µL
Data Presentation
The results of the forced degradation study should be summarized to show the percentage of degradation under each stress condition.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl | 24 | Room Temp | Data to be filled | Data to be filled |
| 1 N HCl | 24 | 60 | Data to be filled | Data to be filled |
| 0.1 N NaOH | 24 | Room Temp | Data to be filled | Data to be filled |
| 1 N NaOH | 24 | 60 | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | Room Temp | Data to be filled | Data to be filled |
| Thermal (Solid) | 48 | 70 | Data to be filled | Data to be filled |
| Thermal (Solution) | 48 | 70 | Data to be filled | Data to be filled |
| Photolytic (Solid) | - | - | Data to be filled | Data to be filled |
| Photolytic (Solution) | - | - | Data to be filled | Data to be filled |
This table should be populated with the experimental data obtained.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study.
References
troubleshooting NMR and Mass Spec data of 3-Amino-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-nitropyridine. It focuses on addressing common issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data acquisition and interpretation.
Troubleshooting Guides
NMR Data Troubleshooting
Researchers may encounter several issues when acquiring and interpreting NMR data for this compound. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Unresolved Peaks | - Sample concentration is too high or too low.- Presence of paramagnetic impurities.- Poor shimming of the NMR spectrometer.- Compound degradation in the NMR solvent. | - Optimize sample concentration (typically 5-25 mg for ¹H NMR).- Purify the sample to remove metal ions.- Manually shim the spectrometer or use automated shimming routines.- Use a fresh sample and acquire data promptly. Consider a different deuterated solvent. |
| Unexpected Peaks in Spectrum | - Residual solvent peaks (e.g., water, acetone).- Impurities from synthesis (e.g., starting materials, side-products).- Decomposition of the sample. | - Use high-purity deuterated solvents and dry NMR tubes.- Compare the spectrum with known impurities from the synthetic route.- Prepare a fresh sample and re-acquire the spectrum. |
| Incorrect Peak Integrations | - Incomplete relaxation of nuclei.- Overlapping peaks.- Phasing errors. | - Increase the relaxation delay (d1) in the acquisition parameters.- Use a higher field NMR spectrometer for better resolution.- Carefully phase the spectrum manually. |
| Chemical Shift Deviations | - Solvent effects.- Temperature variations.- pH of the sample solution. | - Report the solvent used for the measurement.- Ensure consistent temperature for all measurements.- For amine-containing compounds, pH can significantly affect chemical shifts. Consider buffering the sample if necessary. |
Below is a troubleshooting workflow to address common NMR data issues.
Caption: General workflow for troubleshooting unexpected NMR data.
Mass Spectrometry Data Troubleshooting
Mass spectrometry analysis of this compound can also present challenges. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | - Poor ionization of the analyte.- Sample concentration is too low.- Inappropriate ionization method.- Instrument not properly tuned or calibrated. | - Optimize source parameters (e.g., spray voltage, gas flow).- Prepare a more concentrated sample solution.- Try a different ionization technique (e.g., ESI, APCI, EI).- Tune and calibrate the mass spectrometer using a known standard. |
| Incorrect Molecular Ion Peak | - Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺).- In-source fragmentation.- Presence of impurities. | - Use high-purity solvents and glassware to minimize salt contamination.- Use a "softer" ionization method or reduce source energy.- Purify the sample and re-analyze. |
| Unexpected Fragmentation Pattern | - Different ionization energy than reference data.- Isomeric impurities.- Complex fragmentation pathways. | - If possible, match the ionization energy to the reference method.- Use chromatographic separation (LC-MS or GC-MS) to resolve isomers.- Perform MS/MS experiments to elucidate fragmentation pathways. |
| High Background Noise | - Contaminated solvent or system.- Leaks in the system.- Detector saturation. | - Use high-purity, MS-grade solvents.- Check for and fix any leaks in the LC or MS system.- Dilute the sample to avoid detector saturation. |
The following diagram illustrates a logical approach to troubleshooting mass spectrometry data.
Caption: Logical workflow for troubleshooting common mass spectrometry issues.
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have about the NMR and Mass Spec data of this compound.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly depending on the solvent used. Below are the predicted chemical shifts in DMSO-d₆. It is always recommended to compare experimental data with a known standard if available.
Predicted NMR Data for this compound (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | ~8.6 | s | - |
| H-5 | ~7.2 | d | J = ~5 |
| H-6 | ~8.2 | d | J = ~5 |
| NH₂ | ~7.5 | br s | - |
| ¹³C NMR | Chemical Shift (ppm) | ||
| C-2 | ~155 | ||
| C-3 | ~125 | ||
| C-4 | ~150 | ||
| C-5 | ~115 | ||
| C-6 | ~145 |
Note: These are predicted values and may differ from experimental results.
Q2: What is the expected molecular ion peak in the mass spectrum of this compound?
A2: The molecular formula of this compound is C₅H₅N₃O₂. The expected monoisotopic mass is approximately 139.04 g/mol .[1] Therefore, in a positive ion mode mass spectrum, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 140.05.
Q3: What are the common fragmentation patterns for this compound in mass spectrometry?
A3: The fragmentation of this compound will depend on the ionization method used. Under electron ionization (EI), common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (-NO₂) and subsequent ring fragmentation. The fragmentation of pyridine derivatives often involves the loss of HCN.
The following diagram illustrates the structure and a potential fragmentation pathway.
References
Technical Support Center: 3-Amino-4-nitropyridine Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the potential degradation pathways of 3-Amino-4-nitropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
Based on studies of structurally related compounds, this compound is likely susceptible to degradation under oxidative, photolytic, and hydrolytic conditions. The primary expected degradation pathways include:
-
Oxidative Degradation: The amino group is susceptible to oxidation. Notably, in studies of 3,4-diaminopyridine, 4-amino-3-nitropyridine has been identified as a degradation product under oxidative stress, suggesting the oxidation of an amino group to a nitro group is a possible transformation for related compounds.[1] Another potential oxidative pathway is the N-oxidation of the pyridine ring nitrogen.[2]
-
Hydrolytic Degradation: While specific data for this compound is limited, aminopyridine compounds can be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. This could potentially lead to the formation of hydroxypyridine derivatives.
-
Photolytic Degradation: Nitropyridine compounds are known to be photoreactive. Photodegradation may involve the reduction of the nitro group to a nitroso group or further transformation into other pyridine analogues.[3][4]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the formation of various pyridine and pyrrole derivatives.[5]
Q2: What are the likely degradation products of this compound?
While exhaustive studies on this compound are not publicly available, based on the degradation of similar compounds, potential degradation products could include:
-
Oxidative Degradation Products:
-
3,4-Dinitropyridine (from oxidation of the amino group).
-
This compound-N-oxide (from N-oxidation of the pyridine ring).[2]
-
-
Hydrolytic Degradation Products:
-
3-Hydroxy-4-nitropyridine (from hydrolysis of the amino group).
-
-
Photolytic Degradation Products:
-
3-Amino-4-nitrosopyridine (from reduction of the nitro group).[4]
-
Q3: My HPLC analysis shows unexpected peaks during a stability study of this compound. What could be the cause?
Unexpected peaks in your HPLC chromatogram are likely due to degradation products. To troubleshoot this:
-
Review Stress Conditions: Correlate the appearance of the peaks with the specific stress condition applied (e.g., a new peak appearing only in the oxidized sample is likely an oxidation product).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the new peaks. Co-elution of multiple components can lead to broad or asymmetric peaks.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide crucial information for identifying the molecular weight of the degradation products.
-
Method Specificity: Ensure your analytical method is stability-indicating, meaning it can separate the parent drug from its degradation products and impurities.[6][7]
Troubleshooting Guides
Issue 1: Significant degradation observed under oxidative stress conditions.
-
Problem: Rapid degradation of this compound is observed upon exposure to hydrogen peroxide.
-
Possible Cause: The amino group and the pyridine ring are susceptible to oxidation.[1][8]
-
Solution:
-
Reduce Oxidant Concentration: If using a high concentration of hydrogen peroxide (e.g., 30%), reduce it to 3% or lower to achieve a more controlled degradation (target 5-20% degradation).[9]
-
Control Temperature: Perform the oxidation at room temperature or below to slow down the reaction rate.
-
Protect from Light: Conduct the experiment in the dark to prevent any contribution from photolytic degradation.
-
Isolate and Characterize: Isolate the major degradation product using preparative HPLC and characterize its structure using techniques like MS and NMR. A likely product is 3,4-dinitropyridine or an N-oxide derivative.[1][2]
-
Issue 2: Inconsistent results in hydrolytic degradation studies.
-
Problem: The extent of degradation of this compound varies significantly between experiments under acidic or basic conditions.
-
Possible Cause:
-
Inconsistent pH of the solution.
-
Temperature fluctuations.
-
The compound may be more stable under certain pH conditions.
-
-
Solution:
-
Use Buffers: Employ buffers to maintain a constant pH throughout the experiment.
-
Precise Temperature Control: Use a calibrated water bath or oven to ensure a stable temperature.
-
Systematic pH Profiling: Conduct the study over a range of pH values (e.g., pH 1, 3, 5, 7, 9, 11) to determine the pH at which the compound is most labile.
-
Monitor for Precipitation: Changes in pH may affect the solubility of the compound or its degradants, leading to precipitation and inaccurate quantification.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Parameters | Observation | Major Degradation Product (Hypothetical) | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Slight degradation | 3-Hydroxy-4-nitropyridine | ~5% |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Moderate degradation | 3-Hydroxy-4-nitropyridine | ~15% |
| Oxidative | 3% H₂O₂, RT, 24h | Significant degradation | 3,4-Dinitropyridine | ~20% |
| Photolytic | UV light (254 nm), 24h | Moderate degradation | 3-Amino-4-nitrosopyridine | ~12% |
| Thermal | 80°C, 48h | Minor degradation | Not identified | < 5% |
Experimental Protocols
Protocol 1: Forced Degradation under Oxidative Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Sample Preparation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Control Sample: Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.
-
Incubation: Store both the stress and control samples at room temperature, protected from light, for 24 hours.
-
Sample Analysis: At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., by dilution), and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volatile profiling from thermal decomposition of Amadori compounds in the alanine-glucose Maillard reaction: An DFT insight of 3-ethyl-2,5-dimethylpyrazine forming mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinetics-of-oxidation-of-3-aminopyridin-2-1h-ones-by-hydrogen-peroxide-in-the-presence-of-horseradish-peroxidase - Ask this paper | Bohrium [bohrium.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
strategies to overcome poor solubility of 3-Amino-4-nitropyridine in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-nitropyridine. The focus is on strategies to overcome its poor solubility in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid that generally exhibits poor solubility in water but is soluble in some common organic solvents. Qualitative data indicates solubility in ethanol and dichloromethane.[1] For many reactions, achieving a sufficient concentration in a suitable solvent can be a primary challenge.
Q2: Why is this compound's poor solubility a concern in chemical reactions?
A2: Poor solubility can lead to several issues in chemical synthesis, including slow reaction rates, incomplete reactions, and difficulty in purification. In heterogeneous reaction mixtures (where the compound is not fully dissolved), mass transfer limitations can significantly hinder the reaction's progress and efficiency, leading to lower yields and inconsistent results.
Q3: What initial steps can I take to improve the solubility of this compound for a reaction?
A3: Before exploring more complex strategies, consider these initial steps:
-
Solvent Screening: Test the solubility of this compound in a range of aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), which are often effective for dissolving polar, crystalline compounds.
-
Heating: Gently heating the solvent can significantly increase the solubility of many compounds. However, be mindful of the thermal stability of this compound and other reactants.
-
Particle Size Reduction: Grinding the solid this compound to a finer powder increases its surface area, which can improve the rate of dissolution.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions Due to Poor Solubility
Acylation of the amino group on this compound is a common synthetic transformation. However, the starting material often fails to dissolve completely in standard acylation solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, leading to low conversion.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Co-solvent System | Use a mixture of solvents. For instance, a small amount of DMF or DMSO can be added to a primary solvent like DCM to enhance the solubility of this compound. | The co-solvent should be compatible with the reaction conditions and reagents. Ensure the co-solvent does not interfere with the acylating agent or base. |
| Elevated Temperature | Running the reaction at a higher temperature can increase solubility and reaction rate. Refluxing in a higher-boiling solvent like 1,2-dichloroethane or acetonitrile might be effective. | Check the decomposition temperature of your reactants and products. Elevated temperatures can sometimes lead to side reactions. |
| Alternative Acylating Agents | If using an acyl chloride, which is highly reactive, switching to a corresponding anhydride in a higher-boiling solvent might allow for higher reaction temperatures without significant degradation. | The reactivity of the acylating agent should be considered. Anhydrides are generally less reactive than acyl chlorides. |
| Phase-Transfer Catalysis | For reactions involving an aqueous phase or insoluble bases, a phase-transfer catalyst can facilitate the reaction by bringing the reactants into the same phase. | This is more applicable if you are using a biphasic system or an insoluble inorganic base. |
Issue 2: Incomplete Suzuki-Miyaura Coupling Reactions
Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the poor solubility of this compound in typical Suzuki coupling solvent systems (e.g., toluene/water, dioxane/water) can result in low yields of the desired biaryl product.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Use of Polar Aprotic Solvents | Solvents like DMF, DME, or NMP, often with the addition of water, can be more effective at dissolving polar substrates like this compound for Suzuki couplings. | Water is often necessary for the transmetalation step. The ratio of organic solvent to water should be optimized. DMF can sometimes be challenging to remove during workup. |
| Homogeneous Catalyst Systems | Ensure that the palladium catalyst and ligand are soluble in the chosen solvent system. Using ligands that enhance the solubility and stability of the palladium complex can be beneficial. | The choice of ligand is critical and can significantly impact the reaction outcome. Buchwald or other specialized ligands may be necessary. |
| Elevated Temperatures with Microwave Irradiation | Microwave heating can rapidly increase the reaction temperature and pressure, which can significantly enhance the solubility of reactants and accelerate the reaction rate. | Requires specialized microwave reactor equipment. Careful optimization of time and temperature is necessary to avoid decomposition. |
| Use of Phase-Transfer Catalysts | In biphasic systems, a phase-transfer catalyst can improve the transport of the boronic acid or its borate complex into the organic phase where the palladium catalyst resides. | Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst for Suzuki reactions. |
Experimental Protocols
Protocol 1: General Procedure for Acylation in a Co-solvent System
This protocol provides a starting point for the acylation of this compound using a co-solvent to improve solubility.
Materials:
-
This compound
-
Acylating agent (e.g., acyl chloride or anhydride)
-
Base (e.g., triethylamine or pyridine)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add a minimal amount of DMF to form a slurry (e.g., 1 mL of DMF per gram of aminopyridine).
-
Add DCM to the desired reaction concentration (e.g., 0.1 M).
-
Stir the mixture at room temperature until the this compound is fully dissolved. Gentle warming may be applied if necessary.
-
Cool the solution in an ice bath to 0 °C.
-
Add the base (1.2 eq) and stir for 5 minutes.
-
Slowly add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling in DMF/Water
This protocol is a starting point for a Suzuki-Miyaura coupling reaction with this compound, utilizing a DMF/water solvent system.
Materials:
-
3-Amino-4-bromo-nitropyridine (or other suitable halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add 3-Amino-4-bromo-nitropyridine (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.10 eq).
-
Add a mixture of DMF and water (e.g., a 4:1 to 10:1 ratio) to achieve the desired reaction concentration (e.g., 0.1 M).
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Workflow for Troubleshooting Poor Solubility
Caption: A flowchart outlining troubleshooting strategies for poor solubility.
PI3K/Akt/mTOR Signaling Pathway
Many aminopyridine derivatives have been investigated as inhibitors of protein kinases. The PI3K/Akt/mTOR pathway is a key signaling cascade in cell proliferation and survival and is a common target for cancer therapeutics. This compound can serve as a scaffold for the synthesis of such inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition sites.
References
Validation & Comparative
A Comparative Analysis of 3-Amino-4-nitropyridine and Its Isomers for Research and Drug Development
This guide provides a detailed comparative analysis of 3-Amino-4-nitropyridine and its key isomers, including 2-Amino-3-nitropyridine, 2-Amino-5-nitropyridine, and 4-Amino-3-nitropyridine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the physicochemical properties, synthesis, and applications of these compounds, supported by experimental data and protocols. These aminonitropyridines serve as crucial building blocks in medicinal chemistry, and understanding their distinct characteristics is vital for their effective utilization in the synthesis of novel therapeutic agents.
Physicochemical Properties
The position of the amino and nitro groups on the pyridine ring significantly influences the physicochemical properties of these isomers, affecting their reactivity, solubility, and biological interactions. A summary of key properties is presented below.
| Property | This compound | 2-Amino-3-nitropyridine | 2-Amino-5-nitropyridine | 4-Amino-3-nitropyridine |
| Molecular Formula | C₅H₅N₃O₂ | C₅H₅N₃O₂ | C₅H₅N₃O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol | 139.11 g/mol | 139.11 g/mol | 139.11 g/mol |
| Melting Point | 158-162 °C | 163-165 °C | 188-191 °C | 200-204 °C |
| pKa (Conjugate Acid) | 2.98 | 2.84 | 2.81 | 5.39 |
| Appearance | Yellow crystalline solid | Yellow to orange powder | Yellow crystalline powder | Yellow to brown powder |
| Solubility | Soluble in hot water, ethanol, and acetone | Slightly soluble in water, soluble in DMSO | Sparingly soluble in water, soluble in hot ethanol | Soluble in DMSO and hot methanol |
Synthesis and Reactivity
The synthesis of aminonitropyridines often involves the nitration of aminopyridines or the amination of halonitropyridines. The choice of starting material and reaction conditions is crucial for achieving regioselectivity.
A general workflow for the synthesis and characterization of these isomers is outlined below. This process typically starts with a commercially available substituted pyridine, followed by a nitration or amination reaction, purification, and subsequent characterization to confirm the structure and purity of the target isomer.
Caption: General workflow for the synthesis and characterization of aminonitropyridine isomers.
This protocol describes a common method for the synthesis of 2-amino-5-nitropyridine via the nitration of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Ammonium Hydroxide solution (25%)
-
Deionized water
Procedure:
-
Carefully add 10 g of 2-aminopyridine to 30 mL of concentrated sulfuric acid in a flask, while cooling in an ice bath to maintain the temperature below 10 °C.
-
Stir the mixture until all the 2-aminopyridine has dissolved.
-
Slowly add a nitrating mixture of 6 mL of fuming nitric acid and 10 mL of concentrated sulfuric acid dropwise to the solution. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat it at 50 °C for 2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice and neutralize it by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8.
-
The yellow precipitate of 2-amino-5-nitropyridine is collected by vacuum filtration.
-
Wash the product with cold deionized water and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-nitropyridine.
Spectroscopic Analysis
Spectroscopic methods are essential for the unambiguous identification and characterization of the different aminonitropyridine isomers. The electronic effects of the amino and nitro groups at different positions lead to distinct spectroscopic signatures.
| Isomer | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) | IR (ν, cm⁻¹) |
| This compound | 8.65 (s, 1H), 8.05 (d, 1H), 7.45 (d, 1H), 6.50 (br s, 2H) | 158.2, 151.0, 148.5, 120.3, 110.1 | 3450, 3330 (N-H), 1580 (C=C), 1510, 1340 (NO₂) |
| 2-Amino-3-nitropyridine | 8.21 (dd, 1H), 7.95 (dd, 1H), 7.15 (br s, 2H), 6.78 (dd, 1H) | 157.1, 153.9, 134.2, 131.8, 116.4 | 3480, 3350 (N-H), 1610 (C=C), 1525, 1350 (NO₂) |
| 2-Amino-5-nitropyridine | 8.85 (d, 1H), 8.12 (dd, 1H), 7.80 (br s, 2H), 6.65 (d, 1H) | 162.5, 148.1, 138.2, 128.5, 108.9 | 3430, 3320 (N-H), 1600 (C=C), 1500, 1330 (NO₂) |
| 4-Amino-3-nitropyridine | 8.42 (d, 1H), 8.15 (s, 1H), 6.80 (d, 1H), 6.60 (br s, 2H) | 155.4, 152.1, 145.3, 130.7, 109.2 | 3460, 3340 (N-H), 1590 (C=C), 1515, 1345 (NO₂) |
Note: NMR chemical shifts are approximate and can vary with solvent and concentration.
Applications in Research and Drug Development
Aminonitropyridines are versatile intermediates in the synthesis of biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The pyridine nitrogen and the existing amino group also offer sites for chemical modification.
The logical relationship for the utilization of these isomers in drug discovery is depicted in the following diagram. It highlights how the distinct isomers, with their unique properties, serve as starting points for the synthesis of diverse compound libraries, which are then screened for biological activity to identify potential drug candidates.
Caption: Role of aminonitropyridine isomers in the drug discovery pipeline.
Key application areas include:
-
Anticancer Agents: The aminopyridine scaffold is present in numerous kinase inhibitors. For instance, derivatives of these isomers have been used to synthesize compounds targeting cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation.
-
Antiviral and Antimicrobial Agents: The unique electronic properties of the aminonitropyridine ring system make it a valuable pharmacophore in the development of novel antiviral and antimicrobial drugs.
-
Central Nervous System (CNS) Agents: Certain aminopyridine derivatives have shown activity as modulators of neurotransmitter receptors and ion channels, making them of interest for the treatment of neurological disorders.
Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis
For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 3-Amino-4-nitropyridine derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comparative overview of the biological activities of various nitropyridine derivatives, with a focus on their anticancer and antimicrobial properties, supported by available experimental data.
Comparative Analysis of Biological Activity
The biological evaluation of this compound and related nitropyridine derivatives has revealed significant potential in both anticancer and antimicrobial applications. The substitution pattern on the pyridine ring plays a crucial role in modulating the biological activity of these compounds.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of nitropyridine derivatives against various cancer cell lines. Notably, 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents, inducing cell cycle arrest and apoptosis.
A study on 2-morpholinoethylamino-3-anilino-3-nitropyridines, specifically compounds 4AZA2891 and 4AZA2996, demonstrated potent anti-proliferative activities across a wide range of cancer cell types in the NCI-60 Human Tumor Cell Lines Screen.[1] The mean GI50 values, representing the concentration required to inhibit cell growth by 50%, were found to be in the nanomolar range, indicating high potency.[1]
| Compound Reference | Cancer Cell Line Panel | Mean GI50 (nM) | Notes |
| 4AZA2891 | NCI-60 | 35.5 | Potent anti-proliferative activity against a wide range of cancer cell types.[1] |
| 4AZA2996 | NCI-60 | 21.9 | Shows even greater potency than 4AZA2891 in the same panel.[1] |
Other nitropyridine derivatives have been investigated as inhibitors of key enzymes in cancer progression, such as Janus kinase 2 (JAK2). The most potent compounds in one study inhibited JAK2 with IC50 values in the low micromolar range.[2]
Antimicrobial Activity
Nitropyridine derivatives have also demonstrated promising activity against various microbial pathogens. The introduction of different functional groups onto the nitropyridine core has led to the discovery of compounds with significant antibacterial and antifungal properties.
For instance, N-hydroxy-pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine have shown notable activity against both bacteria and fungi. One such derivative exhibited a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL against Enterococcus faecalis and 31.2 μg/mL against Staphylococcus aureus.[2] Another derivative showed increased activity against Streptococcus agalactiae with an MIC of 62.5 μg/mL, surpassing the efficacy of chloramphenicol.[2]
Furthermore, nitropyridine-containing metal complexes have displayed antimicrobial activity comparable to standard antibiotics like ciprofloxacin.[2] A phenolic derivative of a (pyridin-2-yl)piperazine series showed moderate antimicrobial activity against Bacillus subtilis and Candida krusei with an MIC of 62.5 μg/mL.[2]
| Derivative Class | Microbial Strain | MIC (μg/mL) | Reference Compound |
| N-hydroxy-pyridoxazinone (R = n-Bu) | E. faecalis | 7.8 | - |
| N-hydroxy-pyridoxazinone (R = n-Bu) | S. aureus | 31.2 | - |
| N-hydroxy-pyridoxazinone (R = Et) | S. agalactiae | 62.5 | Chloramphenicol |
| Phenolic (pyridin-2-yl)piperazine | B. subtilis | 62.5 | - |
| Phenolic (pyridin-2-yl)piperazine | C. krusei | 62.5 | - |
Experimental Protocols
The biological activities of this compound derivatives are typically evaluated using a range of standardized in vitro assays.
In Vitro Anticancer Activity - MTT Assay
The cytotoxic activity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.
Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for the rational design of more effective derivatives. For the anticancer 3-nitropyridine analogues, a key mechanism identified is the inhibition of tubulin polymerization.
Caption: Mechanism of action of 3-nitropyridine analogues as microtubule-targeting agents.
This pathway illustrates that the 3-nitropyridine derivatives bind to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, causing the cancer cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis, or programmed cell death.[1]
Conclusion
The available data strongly suggest that this compound and its related derivatives represent a versatile scaffold for the development of novel therapeutic agents. The potent anticancer activity, particularly through microtubule targeting, and the broad-spectrum antimicrobial effects highlight the potential of this chemical class. Further structure-activity relationship (SAR) studies, focusing on systematic modifications of the this compound core, are warranted to optimize potency and selectivity, paving the way for the development of clinical candidates. The detailed experimental protocols and the elucidated mechanism of action provide a solid foundation for future research in this promising area.
References
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 3-Amino-4-nitropyridine and related aminonitropyridine isomers. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by experimental protocols and logical workflows for their synthesis and analysis.
This publication offers a comprehensive spectroscopic comparison of this compound and its structurally related isomers, including 4-Amino-3-nitropyridine, 2-Amino-3-nitropyridine, 2-Amino-5-nitropyridine, and 4-Amino-2-nitropyridine. These compounds serve as important building blocks in the synthesis of various biologically active molecules.[1][2] A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and utilization in further research and development.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy for this compound and its related isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz) |
| This compound | DMSO-d₆ | 8.75 (1H, s, H-2), 8.13 (1H, d, J=5.4, H-6), 7.40 (2H, br s, NH₂), 7.29 (1H, d, J=5.4, H-5) |
| 4-Amino-3-nitropyridine | DMSO-d₆ | 8.80 (1H, s, H-2), 8.10 (1H, d, J=5.5, H-6), 7.85 (2H, br s, NH₂), 6.80 (1H, d, J=5.5, H-5) |
| 2-Amino-3-nitropyridine | CDCl₃ | 8.24 (1H, dd, J=4.4, 1.8, H-6), 7.98 (1H, dd, J=8.4, 1.8, H-4), 6.70 (1H, dd, J=8.4, 4.4, H-5), 5.80 (2H, br s, NH₂) |
| 2-Amino-5-nitropyridine | DMSO-d₆ | 8.89 (1H, d, J=2.8, H-6), 8.20 (1H, dd, J=9.2, 2.8, H-4), 7.80 (2H, br s, NH₂), 6.71 (1H, d, J=9.2, H-3) |
| 4-Amino-2-nitropyridine | CDCl₃ | 8.20 (1H, d, J=5.8, H-6), 7.29 (1H, d, J=2.0, H-3), 6.95 (1H, dd, J=5.8, 2.0, H-5), 5.10 (2H, br s, NH₂) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | DMSO-d₆ | 152.1 (C-2), 149.8 (C-4), 145.2 (C-6), 133.0 (C-3), 118.9 (C-5) |
| 4-Amino-3-nitropyridine | DMSO-d₆ | 155.4 (C-4), 150.2 (C-2), 148.1 (C-6), 131.5 (C-3), 108.7 (C-5) |
| 2-Amino-3-nitropyridine | CDCl₃ | 159.8 (C-2), 150.7 (C-6), 135.2 (C-4), 131.9 (C-3), 114.8 (C-5) |
| 2-Amino-5-nitropyridine | DMSO-d₆ | 161.2 (C-2), 145.8 (C-6), 138.9 (C-5), 131.1 (C-4), 109.8 (C-3) |
| 4-Amino-2-nitropyridine | CDCl₃ | 158.1 (C-4), 153.2 (C-2), 151.8 (C-6), 110.2 (C-5), 108.5 (C-3) |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) and Assignments |
| This compound | KBr Pellet | 3450, 3330 (N-H stretch), 1630 (N-H bend), 1580, 1350 (NO₂ stretch), 1500 (C=C stretch) |
| 4-Amino-3-nitropyridine | KBr Pellet | 3485, 3325 (N-H stretch), 1645 (N-H bend), 1575, 1330 (NO₂ stretch), 1510 (C=C stretch)[3] |
| 2-Amino-3-nitropyridine | KBr Pellet | 3430, 3310 (N-H stretch), 1625 (N-H bend), 1560, 1340 (NO₂ stretch), 1495 (C=C stretch) |
| 2-Amino-5-nitropyridine | KBr Pellet | 3470, 3350 (N-H stretch), 1635 (N-H bend), 1590, 1320 (NO₂ stretch), 1520 (C=C stretch) |
| 4-Amino-2-nitropyridine | KBr Pellet | 3410, 3290 (N-H stretch), 1640 (N-H bend), 1570, 1360 (NO₂ stretch), 1505 (C=C stretch) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Compound | Solvent | λmax (nm) |
| This compound | Ethanol | 235, 380 |
| 4-Amino-3-nitropyridine | Ethanol | 240, 395 |
| 2-Amino-3-nitropyridine | Methanol | 230, 405 |
| 2-Amino-5-nitropyridine | Methanol | 225, 365 |
| 4-Amino-2-nitropyridine | Methanol | 250, 390 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the aminonitropyridine sample was dissolved in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse excitation.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse excitation.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid aminonitropyridine sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Apodization: Happ-Genzel.
Data Processing: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the aminonitropyridine was prepared in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 1-10 µg/mL, ensuring the absorbance values were within the linear range of the instrument.
Instrumentation: UV-Vis spectra were recorded on a double-beam spectrophotometer.
Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
Cuvette: 1 cm path length quartz cuvette.
Data Processing: A baseline correction was performed using the solvent as a blank. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
Sample Preparation: The aminonitropyridine sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 ng/µL.
Instrumentation: Mass spectra were acquired using a mass spectrometer with an electrospray ionization (ESI) source.
Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
Data Processing: The acquired spectra were analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).
Logical Workflows
The following diagrams illustrate key logical workflows related to the synthesis and analysis of aminonitropyridines.
Caption: Synthetic pathway for 4-Amino-3-nitropyridine.[4]
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide highlight the distinct fingerprints of this compound and its isomers. The position of the amino and nitro groups on the pyridine ring significantly influences the chemical shifts in NMR spectra, the vibrational frequencies in FTIR spectra, and the electronic transitions observed in UV-Vis spectroscopy. This comparative analysis, coupled with the detailed experimental protocols, provides a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, facilitating the unambiguous identification and characterization of these important chemical entities.
References
Navigating the Predictive Landscape: A Comparative Guide to In Silico and Experimental Data for 3-Amino-4-nitropyridine and Its Isomer
A stark data gap currently exists in the direct correlation between in silico predictions and experimental results for the biological activity of 3-Amino-4-nitropyridine. This guide addresses this challenge by providing a framework for comparison, utilizing available computational data for the target molecule and experimental data from its closely related isomer, 4-Amino-3-nitropyridine, as a proxy. This approach offers valuable insights for researchers, scientists, and drug development professionals exploring the potential of nitropyridine scaffolds.
While specific experimental bioactivity data for this compound remains elusive in publicly accessible literature, computational tools provide a foundational layer of predicted physicochemical properties. In contrast, its isomer, 4-Amino-3-nitropyridine, has documented analgesic, antimicrobial, and antiviral properties, offering a glimpse into the potential therapeutic avenues for this class of compounds.[1]
Physicochemical Properties: A Tale of Two Isomers
Computational, or in silico, models offer a rapid and cost-effective means to predict the fundamental physicochemical properties of a molecule, which in turn influence its pharmacokinetic and pharmacodynamic behavior. Experimental validation of these predictions is a critical step in the drug discovery pipeline. Below is a comparison of computed properties for this compound and available experimental data for its isomer.
| Property | This compound (In Silico Prediction) | 4-Amino-3-nitropyridine (Experimental Data) |
| Molecular Formula | C5H5N3O2 | C5H5N3O2[1] |
| Molecular Weight | 139.11 g/mol | 139.11 g/mol [1] |
| Melting Point | Not available | 203-207 °C, 205 °C[1] |
| XLogP3 (Lipophilicity) | 0.6 | Not available |
Bridging the Gap: A General Workflow for In Silico Prediction and Experimental Validation
The following diagram illustrates a typical workflow for correlating computational predictions with laboratory results, a crucial process in modern drug discovery.
Experimental Protocols: A Methodological Overview
While specific protocols for this compound are not available, the following are detailed methodologies for key experiments typically cited in the evaluation of novel chemical entities, based on literature for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentrations.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known concentration of cells.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microorganism suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Silico to In Vitro: A Necessary Pathway
The following diagram illustrates the logical flow from computational prediction of a biological activity to its experimental confirmation.
Conclusion
The direct comparison of in silico predictions with experimental results for this compound is currently hampered by a lack of published experimental data. However, by leveraging computational predictions for the target molecule and experimental findings for its close isomer, 4-Amino-3-nitropyridine, researchers can formulate initial hypotheses about its potential biological activities. The general workflows and experimental protocols outlined in this guide provide a robust framework for conducting future studies to bridge this data gap and elucidate the therapeutic potential of this compound. As more experimental data becomes available, a more direct and quantitative comparison will be possible, further refining our understanding of this promising chemical scaffold.
References
A Comparative Guide to the Synthesis of 3-Amino-4-nitropyridine: Assessing Protocol Reproducibility
For researchers and professionals in drug development and chemical synthesis, the reliable production of key intermediates is paramount. 3-Amino-4-nitropyridine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two prominent protocols for its synthesis, offering a detailed look at their methodologies and reported yields to assist in selecting the most suitable and reproducible method for your laboratory.
Comparative Analysis of Synthesis Protocols
The two primary methods for the synthesis of this compound diverge in their choice of starting material, leading to different reaction conditions and reported efficiencies. Below is a summary of the quantitative data from two distinct protocols.
| Parameter | Protocol 1: Nitration of 4-Aminopyridine | Protocol 2: Amination of 4-Ethoxy-3-nitropyridine |
| Starting Material | 4-Aminopyridine | 4-Ethoxy-3-nitropyridine |
| Key Reagents | Fuming Nitric Acid, Sulfuric Acid | Ammonium Acetate, Triethylamine |
| Reaction Temperature | 0-10°C, then 90°C | 120°C |
| Reaction Time | 5 hours at 0-10°C, 3 hours at 90°C, then overnight | 2.5 hours |
| Reported Yield | 70%[1][2] | 75%[1] |
| Product Isolation | Precipitation by pH adjustment, filtration | Precipitation in water, filtration |
Visualizing the Synthetic Pathways
The following diagrams illustrate the distinct workflows for each protocol, providing a clear visual comparison of the synthetic routes.
Detailed Experimental Protocols
To facilitate the reproduction of these syntheses, the detailed experimental procedures for each protocol are provided below.
Protocol 1: Synthesis from 4-Aminopyridine
This protocol involves the direct nitration of 4-aminopyridine.
Procedure:
-
Dissolve 5.0 g (50.0 mmol) of pyridin-4-amine in 20 mL of concentrated sulfuric acid under ice-bath conditions (0-10 °C).[1][2]
-
Slowly add 2.5 mL of fuming nitric acid dropwise, maintaining the temperature between 0-10 °C.[1][2]
-
Continue stirring the reaction mixture at 0-10 °C for 5 hours.[1][2]
-
Allow the mixture to warm to room temperature and then heat at 90°C for 3 hours.[1][2]
-
After the reaction is complete, continue stirring at room temperature overnight.[1][2]
-
Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia.[1][2]
-
Collect the resulting yellow precipitate by filtration and dry it under reduced pressure to yield 4-amino-3-nitropyridine.[1][2]
Reported Yield: 5.1 g (70%).[1][2]
Protocol 2: Synthesis from 4-Ethoxy-3-nitropyridine
This method utilizes an amination reaction with ammonium acetate.
Procedure:
-
In a 25 ml round bottom flask equipped with a reflux condenser and magnetic stirrer, charge 1.0 g (5.95 mmol) of 4-ethoxy-3-nitropyridine and 5.0 g (65 mmol) of ammonium acetate.[1]
-
Heat the reaction mixture in an oil bath at 120° C to form a homogeneous liquid.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 10:1 ethyl acetate:triethylamine solvent system.[1]
-
After 2.5 hours, cool the reaction mixture and pour it into water.[1]
-
Collect the yellow precipitate by filtration, wash with water, and dry in vacuo at 60° C over phosphorus pentoxide to obtain 3-nitro-4-aminopyridine.[1]
Reported Yield: 620 mg (75%).[1]
Assessment of Reproducibility
While both protocols report respectable yields, their reproducibility in different laboratory settings can be influenced by several factors.
-
Protocol 1 (Nitration of 4-Aminopyridine): This method involves the use of highly corrosive and hazardous reagents like fuming nitric acid and concentrated sulfuric acid, requiring stringent safety precautions. The multi-step temperature control (cooling and heating) and the overnight stirring add to the complexity and potential for variability. The pH adjustment for product precipitation is a critical step where losses can occur if not performed carefully. The detailed, step-by-step procedure provided in the source literature suggests a well-established method, which may contribute to its reproducibility if the conditions are meticulously followed.
-
Protocol 2 (Amination of 4-Ethoxy-3-nitropyridine): This protocol appears simpler, with a single heating step and a shorter reaction time. The use of ammonium acetate is less hazardous compared to fuming nitric acid. The monitoring of the reaction by TLC provides a clear endpoint, which can enhance the consistency of the results. The straightforward workup procedure also minimizes potential product loss. The higher reported yield, despite being from a single source, combined with the simpler procedure, may suggest a more readily reproducible synthesis.
Conclusion
Both presented protocols offer viable routes to this compound. For laboratories equipped to handle strong acids and with precise temperature control, Protocol 1 is a well-documented option. However, for those seeking a potentially simpler, faster, and less hazardous procedure with a slightly higher reported yield, Protocol 2 presents a compelling alternative.
It is important to note that the assessment of reproducibility is based on the clarity and simplicity of the published protocols. True reproducibility can only be confirmed through independent experimental verification. Researchers are encouraged to perform small-scale trial reactions to validate the chosen protocol in their own laboratory environment.
References
Structural Elucidation of Novel 3-Amino-4-nitropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Among these, 3-amino-4-nitropyridines represent a class of compounds with significant potential, owing to the versatile reactivity of the amino and nitro functionalities which allows for a wide range of structural modifications. The precise structural confirmation of novel derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the reliability of biological data.
This guide provides a comparative overview of the structural confirmation of a hypothetical novel 3-Amino-4-nitropyridine derivative, designated as Derivative A (N-benzyl-4-nitropyridin-3-amine) , against two key alternatives: the parent compound Alternative B (this compound) and its isomer Alternative C (4-Amino-3-nitropyridine) . We present a summary of key experimental data, detailed experimental protocols for the principal analytical techniques, and a workflow for the structural confirmation process.
Comparative Data Analysis
The structural characterization of these derivatives relies on a combination of spectroscopic and analytical techniques. The following tables summarize the key quantitative data for our target compounds.
Table 1: Physical and Spectroscopic Data
| Parameter | Derivative A (Hypothetical) | Alternative B (Parent Compound) | Alternative C (Isomer) |
| Molecular Formula | C₁₂H₁₁N₃O₂ | C₅H₅N₃O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 229.24 g/mol | 139.11 g/mol | 139.11 g/mol |
| Melting Point | 145-147 °C | 158-160 °C | 205 °C |
| Yield | 85% | 75% | 70% |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.85 (s, 1H), 8.30 (d, 1H), 7.65 (d, 1H), 7.40-7.25 (m, 5H), 6.50 (t, 1H, NH), 4.50 (d, 2H) | 8.75 (s, 1H), 8.20 (d, 1H), 7.50 (d, 1H), 6.80 (s, 2H, NH₂) | 8.40 (d, 1H), 8.15 (s, 1H), 6.70 (d, 1H), 7.30 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 152.1, 148.9, 140.2, 138.5, 129.0, 128.8, 127.5, 122.3, 115.8, 48.2 | 151.5, 149.2, 139.8, 125.1, 116.3 | 155.4, 150.1, 133.7, 120.5, 108.2 |
| FT-IR (KBr, cm⁻¹) | 3380 (N-H), 1580, 1340 (NO₂) | 3450, 3330 (N-H), 1590, 1350 (NO₂) | 3460, 3340 (N-H), 1600, 1330 (NO₂) |
| Mass Spec (m/z) | 229.08 [M]⁺ | 139.04 [M]⁺ | 139.04 [M]⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of results. Below are the methodologies for the key experiments cited in this guide.
General Synthesis of N-benzyl-4-nitropyridin-3-amine (Derivative A)
A solution of this compound (1.39 g, 10 mmol) in dimethylformamide (DMF, 20 mL) is treated with sodium hydride (0.24 g, 10 mmol) at 0 °C. The mixture is stirred for 30 minutes, after which benzyl bromide (1.71 g, 10 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then poured into ice water (100 mL) and the resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the title compound as a yellow solid.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on a spectrometer using potassium bromide (KBr) pellets. The spectra are scanned over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The samples are introduced via a direct insertion probe.
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at room temperature using Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².
Visualization of the Structural Confirmation Workflow
The process of confirming the structure of a novel compound follows a logical progression of experiments. The following diagram illustrates this workflow.
A Comparative Guide to 3-Amino-4-nitropyridine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of 3-Amino-4-nitropyridine against other key synthetic building blocks. By examining its performance in crucial synthetic transformations and comparing it with relevant alternatives, this document serves as a resource for making informed decisions in the design and execution of synthetic routes for drug discovery and materials science.
Introduction to this compound
This compound is a substituted pyridine ring featuring an amino group at the 3-position and a nitro group at the 4-position. This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring and the amino group, opening avenues for various transformations. It is typically a yellow to orange crystalline solid with a melting point in the range of 203-215 °C.[1][2] Its primary applications are as a synthetic intermediate for more complex molecules, including pyridine derivatives and fluorescent dyes.[1]
The presence of both a nucleophilic amino group and an electron-deficient aromatic ring allows this compound to participate in a variety of reactions, most notably in the synthesis of fused heterocyclic systems of significant biological interest, such as imidazopyridines.[3]
Benchmarking in Key Synthetic Reactions
The utility of a synthetic building block is best assessed by its performance in a range of robust and widely used chemical reactions. This section benchmarks this compound and its alternatives in palladium-catalyzed cross-coupling reactions and the synthesis of fused heterocycles.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[4][5] The performance of aminopyridine building blocks in these reactions is critical for their application in medicinal chemistry.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides or triflates.[4] While this compound itself would typically be the product of such a reaction rather than a substrate, the reactivity of related aminopyridines and their halogenated precursors is a key performance indicator. The efficiency of these couplings is highly dependent on the choice of ligand, base, and reaction conditions.
The workflow for optimizing such a reaction is depicted below.
Comparative Data for Buchwald-Hartwig Amination
The following table presents data for the Buchwald-Hartwig amination of various bromo-pyridines and related structures, providing context for the reactivity of C-N bond formation on pyridine scaffolds.
| Aryl Bromide Substrate | Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Methylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 80 | 78 | [6] |
| 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 80 | 85 | [6] |
| 3-Bromo-4-indolylmaleimide | 2-Aminopyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 82 | [7] |
| 3-Bromo-4-indolylmaleimide | 3-Aminopyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 85 | [7] |
| 2,6-Dibromopyridine | Aminothiophene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | (Mono/Di) | [8] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling organoboron compounds with organic halides or triflates.[5] Halogenated nitropyridines are common substrates, and the nitro group can significantly influence the reactivity of the coupling partner.[3][9]
The catalytic cycle for this reaction illustrates the key steps involved.
Comparative Data for Suzuki-Miyaura Coupling
This table summarizes yields for Suzuki couplings involving various pyridine-based building blocks.
| Pyridine Substrate | Boronic Acid Partner | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 | [10] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 72 | [10] |
| 2,4-Dichloro-3-nitropyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | (Not specified) | [3] |
| Pyridine-4-boronic acid | Aryl halide | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Efficient) | [11] |
Imidazopyridines are a class of fused heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[12][13] Aminopyridines are crucial precursors for their synthesis. The substitution pattern on the aminopyridine ring dictates the final structure and potential biological activity of the resulting imidazopyridine.
The general synthetic pathway involves the condensation of an aminopyridine with an α-halocarbonyl compound or similar reagents.
Comparative Data for Imidazopyridine Synthesis
| Aminopyridine Precursor | Reagent 2 | Method | Yield (%) | Notes | Reference |
| 2-Aminopyridines | Propargyl alcohols | NaIO₄/TBHP-promoted (3+2) cycloaddition | Moderate | Forms C3-carbonylated imidazo[1,2-a]pyridines | [14] |
| 2-Aminopyridine | α-Halogenated carbonyl | Catalyst-free, Ethanol, 60°C | (Not specified) | Traditional synthesis method | [12] |
| 2-Aminopyridine-5-boronic acid pinacol ester | Isocyanide, then Aryl Halide | One-pot Cyclization/Suzuki Coupling (Microwave) | Good | Rapid synthesis of 2,6-disubstituted-3-amino-imidazopyridines | [15] |
| 2-Amino-4-methyl-5-nitropyridine | DMF DMA, Hydroxylamine, then Buchwald-Hartwig coupling | Multi-step synthesis | 60 (final step) | Synthesis of DNA-PK inhibitor AZD7648 | [3] |
While this compound is not the typical precursor for the common imidazo[1,2-a]pyridine scaffold, its isomeric structure is key for accessing other fused systems like imidazo[4,5-c]pyridines, which are also of high interest as potential kinase inhibitors and anti-inflammatory agents.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for benchmarking. The following are representative procedures for the key reactions discussed.
-
Setup: To a sealable reaction tube, add the 2-bromopyridine substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and 1,3-bis(diphenylphosphino)propane (dppp) (0.10 equiv).
-
Reagent Addition: Add sodium tert-butoxide (NaOt-Bu) (2.0 equiv) and the desired amine (5.0 equiv) in toluene. For volatile amines like methylamine, cool the amine to -78 °C and add it as a liquid.
-
Reaction: Seal the tube tightly and heat the reaction mixture at 80 °C for 14-16 hours with stirring.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine.
-
Setup: In a round-bottom flask, dissolve the bromopyridine substrate (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv) in a 4:1 mixture of 1,4-dioxane and water.
-
Catalyst and Base Addition: Add potassium phosphate (K₃PO₄) (2.0-3.0 equiv) as the base, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).
-
Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction mixture to 85-95 °C under a nitrogen atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography to yield the final product.
Conclusion
This compound is a valuable building block, particularly for accessing specific isomers of fused heterocyclic systems like imidazo[4,5-c]pyridines. When benchmarking its utility, it is essential to consider the specific synthetic target. For palladium-catalyzed cross-coupling reactions, its performance is contextualized by the broader family of aminopyridines and halopyridines, where factors like ligand choice and the electronic nature of substituents are paramount. In contrast, for imidazopyridine synthesis, the position of the amino group is the primary determinant of the resulting scaffold. While positional isomers like 2-aminopyridine are more common for synthesizing the imidazo[1,2-a]pyridine core, this compound provides a pathway to alternative, medicinally relevant isomers. This guide provides the comparative data and standardized protocols necessary for chemists to effectively evaluate and deploy these building blocks in their synthetic programs.
References
- 1. chembk.com [chembk.com]
- 2. 4-Amino-3-nitropyridine | 1681-37-4 | FA03573 | Biosynth [biosynth.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Cross-Reactivity in Assays with 3-Amino-4-nitropyridine
For researchers, scientists, and drug development professionals, understanding and quantifying the cross-reactivity of small molecules in biological assays is paramount to ensuring data integrity and the safety and efficacy of therapeutic candidates. This guide provides a comprehensive analysis of potential cross-reactivity in assays involving 3-Amino-4-nitropyridine, offering detailed experimental protocols and a framework for assessing assay specificity.
While specific cross-reactivity data for this compound is not extensively published, this guide outlines a robust methodology for its evaluation. By understanding the structural similarities with related compounds, researchers can proactively assess and mitigate the risks of assay interference.
Identifying Potential Cross-Reactants
The specificity of an assay for this compound can be compromised by the presence of structurally similar molecules. The primary candidates for cross-reactivity are its isomers and closely related derivatives, which may bind to the same antibodies or enzymes targeted in the assay.
Table 1: Potential Cross-Reactants for this compound Assays
| Compound Name | Chemical Structure | Relationship to this compound |
| This compound | C₅H₅N₃O₂ | Analyte of Interest |
| 2-Amino-3-nitropyridine | C₅H₅N₃O₂ | Positional Isomer |
| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | Positional Isomer |
| 4-Amino-3-nitropyridine | C₅H₅N₃O₂ | Positional Isomer |
| 3,4-Diaminopyridine | C₅H₆N₂ | Reduction Product/Metabolite |
| 4-Nitropyridine | C₅H₄N₂O₂ | Precursor/Related Compound |
| 3-Aminopyridine | C₅H₆N₂ | Related Compound |
Experimental Protocol: Assessing Cross-Reactivity using Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for quantifying small molecules and assessing the cross-reactivity of analogous compounds. This protocol provides a step-by-step guide to evaluating the cross-reactivity of potential interferents in an assay designed for this compound.
Principle
This assay is based on the competition between this compound in the sample (or the potential cross-reactant) and a fixed amount of a this compound-enzyme conjugate for a limited number of binding sites on an antibody-coated microplate. The signal generated is inversely proportional to the concentration of this compound or the cross-reacting compound in the sample.
Materials and Reagents
-
High-binding 96-well microplates
-
This compound standard
-
Potential cross-reactant compounds (see Table 1)
-
Anti-3-Amino-4-nitropyridine antibody (specific to the analyte)
-
This compound-enzyme conjugate (e.g., HRP-conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Experimental Workflow
Detailed Procedure
-
Plate Coating:
-
Dilute the anti-3-Amino-4-nitropyridine antibody in Coating Buffer to the optimal concentration (determined through titration).
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
Add 50 µL of the standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the diluted this compound-enzyme conjugate to each well.
-
Incubate for 1-2 hours at room temperature on a shaker.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Detection:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The cross-reactivity of each compound is determined by comparing the concentration that causes 50% inhibition of the maximum signal (IC50) with the IC50 of this compound.
Table 2: Example Cross-Reactivity Data Calculation
| Compound | IC50 (ng/mL) |
| This compound | 10 |
| Compound A | 100 |
| Compound B | 500 |
| Compound C | >1000 |
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Table 3: Calculated Percent Cross-Reactivity
| Compound | % Cross-Reactivity |
| This compound | 100% |
| Compound A | 10% |
| Compound B | 2% |
| Compound C | <1% |
A higher percentage indicates a greater degree of cross-reactivity.
Visualizing Structural Relationships and Cross-Reactivity
Understanding the structural basis of cross-reactivity is crucial. The following diagram illustrates the relationship between this compound and its potential cross-reactants.
Conclusion
While no assay is perfectly specific, a thorough evaluation of cross-reactivity is a critical component of assay validation. For assays involving this compound, a systematic assessment of positional isomers and structurally related compounds is essential. The provided competitive ELISA protocol and data analysis framework offer a robust starting point for researchers to characterize the specificity of their assays, ensuring the reliability and accuracy of their findings. This proactive approach to understanding and quantifying cross-reactivity is indispensable for advancing drug development and scientific research.
A Comprehensive Review of 3-Amino-4-nitropyridine: Synthetic Applications, Biological Significance, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 3-Amino-4-nitropyridine and its isomer, 4-Amino-3-nitropyridine, versatile heterocyclic building blocks in medicinal chemistry and organic synthesis. We objectively compare synthetic methodologies and explore the diverse biological activities of their derivatives, supported by experimental data and detailed protocols.
Introduction
Pyridine-based ring systems are a cornerstone in medicinal and agricultural chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety.[1] Among these, nitropyridines, such as this compound and 4-Amino-3-nitropyridine, serve as crucial precursors for a wide array of biologically active molecules.[1] Their unique electronic properties, stemming from the amino and nitro functional groups on the pyridine ring, make them highly valuable intermediates for synthesizing compounds with applications ranging from anticancer and antiviral to neuroimaging agents.[1][2] This guide delves into the primary applications of these aminonitropyridines, offering a comparative look at their synthesis and the functional relevance of the compounds they help create.
Synthetic Applications and Methodologies
4-Amino-3-nitropyridine is a key synthetic intermediate, notable for its role in constructing complex heterocyclic systems. Its preparation and the synthesis of related derivatives are well-documented, offering various routes for researchers.
The synthesis of 4-Amino-3-nitropyridine can be achieved through multiple pathways, primarily differing in starting materials and reaction conditions. The choice of method often depends on the availability of precursors, desired yield, and scalability. Below is a comparison of common synthetic routes.
| Starting Material | Reagents | Key Conditions | Yield | Reference |
| 4-Aminopyridine | Concentrated H₂SO₄, Fuming HNO₃ | 0-10°C, then 90°C | 70% | [3] |
| 4-Ethoxy-3-nitropyridine | Ammonium acetate | 120°C | 75% | [3] |
Protocol 1: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine [3]
-
Dissolve pyridin-4-amine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under ice-bath conditions (0-10°C).
-
Slowly add fuming nitric acid (2.5 mL) dropwise, maintaining the temperature between 0-10°C.
-
Continue stirring the reaction at 0-10°C for 5 hours after the addition is complete.
-
Allow the reaction mixture to warm to room temperature, then heat at 90°C for 3 hours.
-
After cooling, continue stirring the mixture at room temperature overnight.
-
Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia.
-
Collect the resulting yellow precipitate by filtration and dry it under reduced pressure.
-
The final product is 4-amino-3-nitropyridine (Yield: 5.1 g, 70%).
Protocol 2: Synthesis of 3-Fluoro-4-aminopyridine via a Nitropyridine Intermediate [4]
This protocol highlights the use of a nitropyridine N-oxide derivative as a precursor for radiofluorination, a key process in developing PET imaging agents.
-
Fluorination: Treat 3-bromo-4-nitropyridine N-oxide with tetrabutylammonium fluoride (TBAF) (0.5 eq.) in DMSO at 25°C for 5 minutes. This yields 3-fluoro-4-nitropyridine N-oxide (37% yield).
-
Reduction: Hydrogenate the resulting 3-fluoro-4-nitropyridine N-oxide using 10% Pd/C (3 mg) under 1 atm of H₂ in methanol at 25°C for 10 minutes.
-
This quantitatively produces the final product, 3-fluoro-4-aminopyridine.
The following diagram illustrates a generalized workflow for the functionalization of 4-Amino-3-nitropyridine into more complex heterocyclic structures, which are often pursued for their biological activity.
Applications in Medicinal Chemistry and Drug Development
Aminonitropyridines are pivotal starting materials for compounds targeting a range of diseases. The nitro group can be readily reduced to an amine, providing a handle for further diversification, while the pyridine scaffold is a well-established "privileged structure" in drug design.[1]
-
Anticancer Agents: Nitropyridine derivatives have been investigated for their antitumor activity.[1] For example, 2-amino-4-methyl-5-nitropyridine is a starting compound for the synthesis of AZD7648, a highly selective DNA-dependent protein kinase inhibitor.[1] Other derivatives have shown inhibitory activity against MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1), with IC₅₀ values in the nanomolar range.[1]
-
Antiviral Compounds: These compounds serve as precursors for molecules with antiviral properties, including those targeting HIV.[2][5] Specifically, they are used to prepare pyrido[3,4-b]indoles and related structures that can act as reverse transcriptase inhibitors.[5][6]
-
Neuroimaging and CNS Disorders: Fluorinated aminopyridines, synthesized from nitropyridine precursors, are being developed as PET imaging agents to detect demyelinated lesions in the brain, relevant for diseases like multiple sclerosis.[1][4] The parent compound, 4-aminopyridine, is an approved drug for multiple sclerosis.[4]
-
Antimicrobial Agents: Various nitropyridine derivatives have demonstrated antimicrobial, antifungal, and antibacterial properties.[1][2][7] They are effective against strains like S. aureus, B. subtilis, and Mycobacterium tuberculosis.[1][7] The mechanism is thought to involve the inhibition of essential bacterial processes like DNA synthesis.[2]
The following table summarizes the biological activities of representative compounds derived from aminonitropyridine precursors, showcasing their therapeutic potential.
| Compound Class | Target/Activity | Model System | Potency (IC₅₀ / MIC) | Reference |
| Pyridine-based MALT1 Inhibitors | MALT1 Inhibition | Enzymatic Assay | 1–500 nM | [1] |
| 2-(3-fluoro-4-nitrophenoxy) derivatives | Antitubercular | M. tuberculosis | 4–64 µg/mL | [7] |
| 7-hydroxy-pyrrolo[3,4-c]pyridines | Anti-HIV-1 Replication | Cell-based Assay | EC₅₀ <10 µM | [8] |
| DNA-PK Inhibitor (AZD7648) | DNA-dependent protein kinase | Biochemical Assay | Potent & Selective | [1] |
| Cu(II), Zn(II), Ni(II) complexes | Antimicrobial | S. aureus, B. subtilis | Active | [1] |
Derivatives of nitropyridines have been synthesized as inhibitors of MALT1, a key protein in the NF-κB signaling pathway, which is often dysregulated in certain lymphomas. The diagram below illustrates the simplified logic of this therapeutic intervention.
Alternative Applications
Beyond medicinal chemistry, this compound and its related isomers find use in other scientific domains:
-
Coordination Chemistry: The pyridine nitrogen and the amino group can act as ligands to form coordination complexes with metal ions like Cu(II), Zn(II), and Ni(II). These complexes themselves have been evaluated for biological activities, including antimicrobial and DNA-binding capabilities.[1]
-
Materials Science: Due to their specific electronic structure, these molecules are explored for preparing functional materials.[9]
-
Organocatalysis: While not specific to the 3-amino-4-nitro isomer, related aminopyridines have been immobilized on supports like graphene oxide to create efficient and recyclable heterogeneous catalysts for organic synthesis.[10]
Conclusion
This compound and its isomers are indispensable building blocks in modern chemical and pharmaceutical research. Their straightforward synthesis and versatile reactivity allow for the creation of diverse molecular architectures with significant biological activities. From potent anticancer and antiviral agents to advanced neuroimaging probes, the applications of aminonitropyridines are extensive and continue to expand. This guide highlights their established roles and provides a comparative framework, underscoring their continued importance for researchers aiming to develop next-generation therapeutics and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-3-nitropyridine | 1681-37-4 | FA03573 | Biosynth [biosynth.com]
- 3. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 6. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Amino-3-Nitropyridine Supplier & Manufacturer in China | CAS 4264-16-8 | Properties, Uses, Safety Data [pipzine-chem.com]
- 10. A novel heterogeneous acid–base nano-catalyst designed based on graphene oxide for synthesis of spiro-indoline-pyranochromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-4-nitropyridine: A Guide for Laboratory Professionals
For immediate reference, 3-Amino-4-nitropyridine is a chemical that requires careful handling and disposal as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper management and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for the closely related isomer, 4-Amino-3-nitropyridine, the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][4] Personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.[2][4]
In case of accidental exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][5]
Waste Characterization
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard classifications for the isomer 4-Amino-3-nitropyridine provide a strong basis for its waste characterization. This information is critical for proper segregation and labeling of the waste stream.
| Hazard Category | GHS Classification | Source |
| Acute Toxicity, Oral | Category 4 | [1][2] |
| Skin Corrosion/Irritation | Category 2 | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EH&S) office or equivalent hazardous waste management program. The following steps provide a general protocol for its collection and disposal.
Waste Collection and Container Selection
-
Solid Waste: Dispose of solid this compound in its original container whenever possible.[6][7] If the original container is not available or compromised, use a new, clean, and compatible container with a secure, screw-on cap.[6][8] The container must be in good condition, with no cracks or leaks.[8]
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be considered hazardous waste. These items must be double-bagged in clear plastic bags for visual inspection by waste technicians.[6]
-
Solutions: Collect liquid waste containing this compound in a dedicated, leak-proof container with a screw-on cap.[6] Ensure the container is made of a material compatible with the solvent used.
Waste Labeling
-
All waste containers must be affixed with a "Hazardous Waste" label as soon as the first drop of waste is added.[8][9]
-
The label must include:
Waste Storage and Segregation
-
Store waste in a designated Satellite Accumulation Area (SAA), which could be a marked area on a benchtop or within a chemical fume hood.[9]
-
Waste containers must be kept closed at all times, except when adding waste.[6][8]
-
Segregate this compound waste from other incompatible waste streams, such as acids and bases.[9]
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container must be able to hold 110% of the volume of the primary container.[6]
Arranging for Disposal
-
Do not accumulate more than 55 gallons of any single hazardous waste stream.[6]
-
Contact your institution's EH&S department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a collection.[6]
-
Ensure all containers are wiped down and properly sealed before the scheduled pickup.[6]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 3-Amino-4-nitropyridine
This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-Amino-4-nitropyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Summary: this compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] Tightly fitting safety goggles are recommended.[4] A face shield may be necessary where splash potential is high.[6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] Fire/flame resistant and impervious clothing is advised.[4] A complete suit protecting against chemicals may be required depending on the concentration and amount of the substance handled.[6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][5] A dust mask type N95 (US) is a suitable option. If irritation is experienced, a full-face respirator should be used.[4] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical for safety. The following step-by-step plan outlines the necessary procedures.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1][5]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.[4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Wash hands, face, and any exposed skin thoroughly after handling.[1][3]
3. Storage:
4. Accidental Release Measures:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[6]
5. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If on Skin: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[1][3]
6. Disposal:
-
Dispose of the chemical and its container at an approved waste disposal plant.[1][3]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
